molecular formula C10H12O4 B104585 methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate CAS No. 124649-67-8

methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate

Cat. No.: B104585
CAS No.: 124649-67-8
M. Wt: 196.2 g/mol
InChI Key: IXDRYSIPXMREGK-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate, also known as this compound, is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,11-12H,1H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDRYSIPXMREGK-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]([C@@H](C1=CC=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431042
Record name Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124649-67-8
Record name Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate from Phenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The synthesis of chiral molecules with high stereocontrol is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a drug is often intrinsically linked to its three-dimensional structure. Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate is a valuable chiral building block, notably serving as a precursor to the side chain of the blockbuster anticancer drug, Taxol®. This guide provides an in-depth, technically-focused narrative on a robust and stereoselective synthetic route to this important compound, starting from the readily available alkyne, phenylacetylene. As a senior application scientist, this document is structured to not only provide detailed protocols but also to elucidate the critical scientific principles and experimental considerations that ensure a successful and reproducible synthesis.

Strategic Analysis: A Two-Stage Synthetic Approach

The direct conversion of phenylacetylene to this compound is not feasible in a single step. A strategic disconnection approach reveals a more practical pathway involving two key transformations:

  • Formation of a Prochiral Alkene Intermediate: The initial step focuses on the construction of a suitable alkene precursor from phenylacetylene. The most logical intermediate is trans-methyl cinnamate. This transformation requires the addition of a carbomethoxy group and the stereoselective reduction of the alkyne.

  • Stereoselective Dihydroxylation: The second, and most critical, stage is the introduction of the two hydroxyl groups across the double bond of trans--methyl cinnamate with the desired (2S,3R) stereochemistry. This is achieved through an asymmetric dihydroxylation reaction, a powerful tool for the enantioselective synthesis of vicinal diols.[1]

This two-stage approach allows for precise control over the stereochemistry of the final product, a paramount consideration in the synthesis of biologically active molecules.

Synthetic_Strategy Phenylacetylene Phenylacetylene MethylCinnamate trans-Methyl Cinnamate Phenylacetylene->MethylCinnamate Stage 1: Alkene Synthesis TargetMolecule Methyl (2S,3R)-2,3-dihydroxy- 3-phenylpropanoate MethylCinnamate->TargetMolecule Stage 2: Asymmetric Dihydroxylation

Caption: Overall synthetic strategy from phenylacetylene.

Stage 1: Synthesis of trans-Methyl Cinnamate from Phenylacetylene

The synthesis of trans-methyl cinnamate from phenylacetylene is most effectively carried out in a two-step sequence: carboxylation of phenylacetylene to yield phenylpropiolic acid, followed by esterification and subsequent stereoselective reduction.

Carboxylation of Phenylacetylene to Phenylpropiolic Acid

The direct carboxylation of terminal alkynes with carbon dioxide is a well-established transformation.[2] This reaction is typically performed under pressure in the presence of a suitable catalyst.

Experimental Protocol: Carboxylation of Phenylacetylene [2]

  • Reagents and Equipment:

    • Phenylacetylene

    • Dry ice (solid CO₂)

    • A silver-containing catalyst (e.g., 0.5% Ag/F-Al₂O₃)[2]

    • An aprotic polar solvent (e.g., DMSO or DMF)

    • A high-pressure autoclave reactor

    • Standard laboratory glassware for workup

  • Procedure:

    • In a high-pressure autoclave, charge the silver-containing catalyst and the aprotic polar solvent.

    • Add phenylacetylene to the reactor.

    • Seal the reactor and carefully introduce a controlled pressure of carbon dioxide (from dry ice or a cylinder).

    • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and maintain for the required reaction time, monitoring the pressure.[2]

    • After the reaction is complete, cool the reactor to room temperature and cautiously vent the excess CO₂ pressure.

    • The reaction mixture is then worked up by acidification with a mineral acid (e.g., HCl) to precipitate the phenylpropiolic acid.

    • The crude phenylpropiolic acid is collected by filtration, washed with cold water, and can be purified by recrystallization.

Causality of Experimental Choices:

  • The use of aprotic polar solvents like DMSO or DMF is crucial as they effectively dissolve both the alkyne and stabilize the intermediates formed during the carboxylation process.[2]

  • Silver- and copper-based catalysts have shown high efficacy in promoting the carboxylation of terminal alkynes.[2] The choice of catalyst and support can influence the reaction yield and selectivity.

Esterification of Phenylpropiolic Acid to Methyl Phenylpropiolate

The resulting phenylpropiolic acid can be readily converted to its methyl ester via Fischer esterification.[3]

Experimental Protocol: Fischer Esterification [3]

  • Reagents and Equipment:

    • Phenylpropiolic acid

    • Methanol (in excess, serving as both reactant and solvent)

    • A strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)[3]

    • Reflux apparatus

    • Separatory funnel and standard extraction glassware

  • Procedure:

    • In a round-bottom flask, dissolve phenylpropiolic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

    • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • The residue is then dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude methyl phenylpropiolate. Purification can be achieved by vacuum distillation.

Stereoselective Semi-Hydrogenation to trans-Methyl Cinnamate

The key to obtaining the desired trans-alkene is the stereoselective reduction of the alkyne. While Lindlar's catalyst is renowned for producing cis-alkenes from alkynes, the subsequent isomerization to the more thermodynamically stable trans-isomer is a feasible strategy.[4] Alternatively, other catalytic systems can favor the direct formation of the trans-isomer. For the purpose of this guide, we will focus on the two-step approach involving an initial cis-reduction followed by isomerization.

Experimental Protocol: Semi-Hydrogenation and Isomerization

  • Reagents and Equipment:

    • Methyl phenylpropiolate

    • Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)[4]

    • Hydrogen gas (H₂)

    • An appropriate solvent (e.g., ethyl acetate or hexane)

    • A hydrogenation apparatus (e.g., a Parr shaker or a balloon hydrogenation setup)

    • An iodine catalyst for isomerization

  • Procedure (Semi-Hydrogenation):

    • Dissolve methyl phenylpropiolate in the chosen solvent in a suitable reaction vessel.

    • Add Lindlar's catalyst to the solution.

    • Purge the reaction vessel with hydrogen gas and then maintain a positive pressure of hydrogen.

    • Stir the reaction mixture vigorously at room temperature, monitoring the uptake of hydrogen and the reaction progress by GC or TLC.

    • Upon consumption of one equivalent of hydrogen, stop the reaction and filter off the catalyst.

    • Evaporate the solvent to obtain crude cis-methyl cinnamate.

  • Procedure (Isomerization):

    • Dissolve the crude cis-methyl cinnamate in a suitable solvent.

    • Add a catalytic amount of iodine.

    • Heat the solution to reflux or expose it to a light source to facilitate the cis-trans isomerization.

    • Monitor the isomerization by GC or ¹H NMR spectroscopy.

    • Once the desired equilibrium is reached (favoring the trans-isomer), the reaction is worked up by washing with a sodium thiosulfate solution to remove the iodine, followed by standard extraction procedures.

    • The resulting trans-methyl cinnamate can be purified by recrystallization or distillation.

Self-Validation: The progress of the hydrogenation must be carefully monitored to prevent over-reduction to the corresponding alkane. The distinct coupling constants of the vinyl protons in the ¹H NMR spectra of the cis and trans isomers of methyl cinnamate provide a definitive method for confirming the stereochemical outcome of the isomerization.

Stage 2: Sharpless Asymmetric Dihydroxylation of trans-Methyl Cinnamate

The cornerstone of this synthesis is the Sharpless asymmetric dihydroxylation, which allows for the enantioselective formation of the desired (2S,3R)-diol.[5] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant.

Sharpless_Dihydroxylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up AD-mix-β AD-mix-β Solvent t-BuOH/H₂O AD-mix-β->Solvent Cooling Cool to 0 °C Solvent->Cooling Alkene Add trans-Methyl Cinnamate Cooling->Alkene Stirring Vigorous Stirring at 0 °C Alkene->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quenching Quench with Na₂SO₃ Monitoring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Purification Extraction->Purification

Caption: Experimental workflow for the Sharpless asymmetric dihydroxylation.

The AD-mix-β Reagent

For the synthesis of the (2S,3R) isomer from a trans-alkene, the commercially available AD-mix-β is the reagent of choice.[5] This mixture contains:

  • Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄): The source of the osmium catalyst.

  • Potassium ferricyanide (K₃[Fe(CN)₆]): The stoichiometric co-oxidant that regenerates the Os(VIII) species.

  • Potassium carbonate (K₂CO₃): A base to maintain the optimal pH for the reaction.

  • (DHQD)₂PHAL: The chiral ligand derived from dihydroquinidine, which directs the stereochemical outcome of the dihydroxylation.

Predicting the Stereochemical Outcome

A well-established mnemonic allows for the prediction of the stereochemistry of the Sharpless asymmetric dihydroxylation. For AD-mix-β, the dihydroxylation occurs on the "top face" of the alkene when it is oriented with the larger substituents in the plane.

For trans-methyl cinnamate, the phenyl group is the largest substituent and the carbomethoxy group is the medium-sized substituent. Orienting the double bond horizontally with the phenyl group on the right, AD-mix-β will add the hydroxyl groups from the top face, resulting in the (2S,3R) stereochemistry.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation
  • Reagents and Equipment:

    • trans-Methyl cinnamate

    • AD-mix-β

    • tert-Butanol and water (1:1 solvent system)

    • Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for electron-poor alkenes)[5]

    • Sodium sulfite (Na₂SO₃) for quenching

    • Ethyl acetate for extraction

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, prepare a 1:1 mixture of tert-butanol and water.

    • Add AD-mix-β to the solvent mixture and stir until two clear phases are observed. If using, add methanesulfonamide at this stage.

    • Cool the mixture to 0 °C in an ice bath.

    • Add trans-methyl cinnamate to the cold, vigorously stirred reaction mixture.

    • Continue stirring at 0 °C, monitoring the reaction progress by TLC. The reaction is typically complete within 6-24 hours.

    • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite and stirring for one hour at room temperature.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude diol.

    • The product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

Self-Validation and Characterization:

The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis. The structure and stereochemistry can be confirmed by ¹H and ¹³C NMR spectroscopy, comparing the obtained spectra with literature data.

Mechanistic Insights: The Catalytic Cycle of Asymmetric Dihydroxylation

The mechanism of the Sharpless asymmetric dihydroxylation involves a catalytic cycle where the osmium catalyst is regenerated.

Sharpless_Mechanism OsVIII_L Os(VIII)L Cycloadduct [3+2] Cycloaddition OsVIII_L->Cycloadduct Alkene Alkene Alkene->Cycloadduct OsmylateEster Osmylate Ester (Os(VI)) Cycloadduct->OsmylateEster Hydrolysis Hydrolysis OsmylateEster->Hydrolysis Diol Diol Hydrolysis->Diol OsVI Os(VI)L Hydrolysis->OsVI Oxidation Oxidation (K₃[Fe(CN)₆]) OsVI->Oxidation Oxidation->OsVIII_L

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

  • Ligand Association: The chiral ligand ((DHQD)₂PHAL in AD-mix-β) coordinates to the osmium(VIII) tetroxide to form a chiral active catalyst.

  • [3+2] Cycloaddition: The alkene approaches the chiral osmium complex from a specific face, dictated by the sterics of the ligand, and undergoes a [3+2] cycloaddition to form an osmylate ester intermediate.

  • Hydrolysis: The osmylate ester is hydrolyzed to release the vicinal diol and a reduced osmium(VI) species.

  • Re-oxidation: The stoichiometric co-oxidant, potassium ferricyanide, re-oxidizes the osmium(VI) back to osmium(VIII), thus regenerating the active catalyst and completing the cycle.

The chiral ligand creates a binding pocket that favors the approach of the alkene from one face over the other, leading to the high enantioselectivity of the reaction.

Data Summary

The following table summarizes the expected yields and stereoselectivities for the key transformations in this synthetic route.

StepTransformationReagents and ConditionsTypical YieldEnantiomeric Excess (ee)
1aPhenylacetylene → Phenylpropiolic acidAg-catalyst, CO₂, DMSO, 50 °C, 60 atm~62%[2]N/A
1bPhenylpropiolic acid → Methyl phenylpropiolateMethanol, H₂SO₄ (cat.), refluxHighN/A
1cMethyl phenylpropiolate → trans-Methyl cinnamate1. Lindlar's cat., H₂ 2. I₂ (cat.), heat/lightGood to HighN/A
2trans-Methyl cinnamate → this compoundAD-mix-β, t-BuOH/H₂O, 0 °C>90%[6]>95%[6]

Conclusion

This technical guide has outlined a reliable and stereoselective synthetic pathway for the preparation of this compound from phenylacetylene. The strategy relies on the formation of a trans-methyl cinnamate intermediate followed by a highly enantioselective Sharpless asymmetric dihydroxylation. By understanding the rationale behind the choice of reagents and reaction conditions, and by adhering to the detailed experimental protocols, researchers can confidently and reproducibly synthesize this valuable chiral building block for applications in drug discovery and development. The principles of stereocontrol and catalytic asymmetric synthesis highlighted in this guide are broadly applicable and represent the state-of-the-art in modern organic chemistry.

References

  • Ogata, Y., & Tsuchida, M. (1959). Kinetics of the Acid-Catalyzed Esterification of Phenylpropiolic Acid with Methanol. Journal of the American Chemical Society, 81(9), 2092-2095. [Link]

  • Lindlar, H., & Dubuis, R. (1966). Palladium Catalyst for Partial Reduction of Acetylenes. Organic Syntheses, 46, 89. [Link]

  • Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771. [Link]

  • Finashina, E. D., et al. (2020). Carboxylation of Phenylacetylene with Carbon Dioxide over Ag-Containing Catalysts. Catalysis Letters, 150(10), 2911-2918. [Link]

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]

  • Jacobsen, E. N., Marko, I., Mungall, W. S., Schroder, G., & Sharpless, K. B. (1988). Asymmetric dihydroxylation via ligand-accelerated catalysis. Journal of the American Chemical Society, 110(6), 1968-1970. [Link]

  • Corey, E. J., & Noe, M. C. (1996). A critical analysis of the mechanistic basis of enantioselectivity in the osmium-catalyzed asymmetric dihydroxylation of olefins. Journal of the American Chemical Society, 118(2), 319-329. [Link]

  • González-Bobes, F., & Bednarski, P. J. (2005). Asymmetric dihydroxylation of methyl cinnamate and methyl p-methoxycinnamate with bulky substituents at the ester position. Tetrahedron: Asymmetry, 16(2), 489-495. [Link]

  • Sharpless, K. B., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2722. [Link]

  • Oi, S., et al. (1999). Asymmetric Michael Addition of a-Cyano Esters Catalyzed by a Chiral Ru-Amido Complex. The Journal of Organic Chemistry, 64(24), 8698-8699. [Link]

  • Johnson, R. A., & Sharpless, K. B. (1993). Catalytic Asymmetric Dihydroxylation of Alkenes. In Catalytic Asymmetric Synthesis (pp. 227-272). VCH Publishers.
  • Denis, J. N., Greene, A. E., Guenard, D., Gueritte-Voegelein, F., Mangatal, L., & Potier, P. (1988). Highly efficient, practical approach to natural taxol. Journal of the American Chemical Society, 110(17), 5917-5919. [Link]

  • Nicolaou, K. C., Yang, Z., Liu, J. J., Ueno, H., Nantermet, P. G., Guy, R. K., ... & Sorensen, E. J. (1994). Total synthesis of taxol. Nature, 367(6464), 630-634. [Link]

  • Holton, R. A., Somoza, C., Kim, H. B., Liang, F., Biediger, R. J., Boatman, P. D., ... & Nadizadeh, H. (1994). First total synthesis of taxol. 2. Completion of the C and D rings. Journal of the American Chemical Society, 116(4), 1599-1600. [Link]

  • Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ogino, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771. [Link]

Sources

An In-Depth Technical Guide to Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate is a chiral molecule of significant interest in the fields of organic synthesis and pharmaceutical development. Its stereochemically defined structure makes it a valuable chiral building block for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and key applications, with a particular focus on its role in the development of therapeutic agents.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its specific stereochemistry gives rise to distinct physical properties that are crucial for its application in asymmetric synthesis.

PropertyValueSource
CAS Number 124649-67-8[1]
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1]
Melting Point 85 - 88 °C[1]
Optical Rotation [α]²⁰/D = -10 ± 2° (c = 1 in CHCl₃)[1]
Appearance White to off-white powder/crystals[1]

Synthesis of this compound

The primary and most efficient method for the stereoselective synthesis of this compound is the Sharpless asymmetric dihydroxylation of methyl cinnamate. This powerful reaction allows for the introduction of two hydroxyl groups across a double bond with a high degree of stereocontrol.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome of the dihydroxylation. For the synthesis of the (2S,3R) enantiomer, the commercially available AD-mix-α is typically employed, which contains the chiral ligand (DHQ)₂PHAL.

G cluster_reactants Reactants cluster_solvent Solvent System cluster_product Product A Methyl Cinnamate D Methyl (2S,3R)-2,3-dihydroxy- 3-phenylpropanoate A->D OsO₄, Chiral Ligand B AD-mix-α (K₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃, (DHQ)₂PHAL) B->D C t-BuOH/H₂O C->D

Caption: Sharpless Asymmetric Dihydroxylation Workflow.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Methyl Cinnamate

Causality Behind Experimental Choices:

  • AD-mix-α: This specific mixture is chosen because the (DHQ)₂PHAL ligand directs the dihydroxylation to the α-face of the alkene, leading to the desired (2S,3R) stereochemistry.

  • t-BuOH/H₂O Solvent System: This biphasic solvent system is crucial for the catalytic cycle. It dissolves both the organic substrate (methyl cinnamate) and the inorganic reagents, facilitating the reaction at the interface.

  • Potassium Ferricyanide (K₃Fe(CN)₆): This is the stoichiometric oxidant that regenerates the osmium(VIII) species from the osmium(VI) ester intermediate, allowing for the use of a catalytic amount of the toxic and expensive osmium tetroxide.

  • Potassium Carbonate (K₂CO₃): This base maintains the optimal pH for the reaction, which is critical for both the rate of the reaction and the efficiency of the catalytic cycle.

  • Sodium Sulfite (Na₂SO₃): This is used during the workup to quench any unreacted osmium tetroxide and to cleave the osmate ester intermediate, releasing the diol product.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-α (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene). Stir the mixture at room temperature until both phases are clear.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Substrate Addition: Add methyl cinnamate (1 mmol) to the vigorously stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Quenching: Once the reaction is complete (typically after 12-24 hours), add solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir the mixture for 1 hour at room temperature.

  • Extraction: Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer, and then extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with 1 M sodium hydroxide, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Technique Expected Data
¹H NMR Signals corresponding to the methyl ester protons, the two methine protons adjacent to the hydroxyl groups, and the aromatic protons of the phenyl group. The coupling constants between the two methine protons are indicative of the syn relationship.
¹³C NMR Resonances for the carbonyl carbon of the ester, the two carbons bearing hydroxyl groups, the methyl carbon of the ester, and the carbons of the phenyl ring.
FTIR Broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups, a sharp peak around 1730 cm⁻¹ for the C=O stretching of the ester, and characteristic peaks for the aromatic C-H and C=C bonds.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns resulting from the loss of water, methoxy, and other functional groups.

Analytical Methods

The purity and enantiomeric excess of this compound are critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for these determinations.

Chiral HPLC for Enantiomeric Purity

Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. This allows for the differential interaction with the two enantiomers of a racemic or enantioenriched mixture, leading to their separation. Polysaccharide-based chiral stationary phases are commonly employed for this purpose.

G cluster_workflow Chiral HPLC Workflow A Sample Injection B Chiral Column A->B C Mobile Phase Elution B->C D UV Detection C->D E Chromatogram (Separated Enantiomers) D->E

Caption: Chiral HPLC Analytical Workflow.

Exemplary HPLC Method:

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: Ambient.

This method will result in two separate peaks on the chromatogram, corresponding to the (2S,3R) and (2R,3S) enantiomers, allowing for the determination of the enantiomeric excess.

Applications in Drug Development

The primary application of this compound in drug development is as a chiral precursor for the synthesis of more complex molecules.

Synthesis of the Paclitaxel (Taxol®) Side Chain

One of the most notable applications is in the synthesis of the C-13 side chain of the highly successful anticancer drug, Paclitaxel (Taxol®).[2] The (2R,3S)-phenylisoserine side chain is crucial for the biological activity of Taxol. This compound can be converted to this side chain through a series of chemical transformations.

G A Methyl (2S,3R)-2,3-dihydroxy- 3-phenylpropanoate B Intermediate Steps (e.g., conversion of hydroxyl to amino group) A->B C (2R,3S)-Phenylisoserine Derivative (Taxol Side Chain) B->C

Caption: Synthetic Pathway to the Taxol Side Chain.

Intermediate for Other Pharmaceuticals

Beyond its role in Taxol synthesis, this compound serves as a versatile intermediate for a range of other pharmaceuticals. For instance, its diastereomer, methyl (2R,3S)-(+)-2,3-dihydroxy-3-phenylpropionate, is used in the synthesis of the antidepressant (+)-(S)-dapoxetine.[3] The stereocenters present in these diols are incorporated into the final drug molecule, highlighting the importance of starting with enantiomerically pure materials.

Conclusion

This compound is a key chiral building block with significant applications in the pharmaceutical industry. Its efficient and stereoselective synthesis via the Sharpless asymmetric dihydroxylation, coupled with its utility in the synthesis of complex drug molecules like Paclitaxel, underscores its importance. A thorough understanding of its properties, synthesis, and analysis is essential for researchers and scientists working in the field of drug discovery and development.

References

  • PubChem. (S)-methyl 2-hydroxy-3-phenylpropanoate. [Link]

  • PubChem. Methyl 2-hydroxy-3-phenylpropanoate. [Link]

  • PubChem. methyl (2R,3S)-3-hydroxy-2,3-diphenylpropanoate. [Link]

  • Phenomenex. Basics of chiral HPLC. [Link]

  • Google Patents. Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl-(2R,3S)-Phenylisoserine.
  • Wikipedia. Sharpless asymmetric dihydroxylation. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Amerigo Scientific. Methyl (2S,3R)-(−)-2,3-dihydroxy-3-phenylpropionate (99%). [Link]

Sources

biosynthetic pathway of dihydroxy-phenylpropanoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biosynthetic Pathway of Dihydroxy-phenylpropanoate Derivatives

Executive Summary

The dihydroxy-phenylpropanoate derivatives represent a vast and structurally diverse class of plant secondary metabolites, central to pharmacology, human health, and plant physiology. Compounds such as caffeic acid, rosmarinic acid, and danshensu exhibit potent antioxidant, anti-inflammatory, and cardioprotective properties, making them prime candidates for drug development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biosynthetic pathways creating these valuable molecules. Moving beyond a simple recitation of steps, this document delves into the enzymatic logic, regulatory networks, and key analytical methodologies required to investigate and engineer this pathway, grounding all claims in authoritative scientific literature.

Part 1: The Core Biosynthetic Framework

The journey to creating dihydroxy-phenylpropanoate derivatives begins with primary metabolism, specifically the shikimate pathway, which supplies the essential aromatic amino acid precursors. These precursors are then funneled into the general phenylpropanoid pathway, the central metabolic engine that builds the fundamental C6-C3 carbon skeleton common to all phenylpropanoids.

Foundational Precursors: The Shikimate Pathway

The shikimate pathway is the exclusive route for the biosynthesis of the aromatic amino acids L-phenylalanine and L-tyrosine in plants and microorganisms.[1] It starts with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway.[1][2] A seven-step reaction sequence leads to the branch-point metabolite chorismate.[2] Chorismate is the last common precursor for all three aromatic amino acids.[2] For phenylalanine and tyrosine synthesis, chorismate is converted to prephenate, which is then directed towards either L-phenylalanine or L-tyrosine.[2] These two amino acids serve as the primary entry points into the phenylpropanoid pathway.

The General Phenylpropanoid Pathway (GPP)

The GPP converts L-phenylalanine and L-tyrosine into activated hydroxycinnamic acids, which are the immediate precursors for thousands of downstream metabolites, including flavonoids, lignins, and the dihydroxy-phenylpropanoates of interest.[2][3]

The three canonical enzymes of the GPP are:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, effectively committing carbon flux from primary to secondary metabolism.[4] In some plants, particularly monocots, a bifunctional PAL/Tyrosine Ammonia-Lyase (TAL) can also convert L-tyrosine directly to p-coumaric acid.[4]

  • Cinnamate 4-Hydroxylase (C4H): C4H is a crucial cytochrome P450-dependent monooxygenase that hydroxylates trans-cinnamic acid at the C4 position of the phenyl ring to produce p-coumaric acid.[4][5] This is typically the first oxidation step and introduces the first hydroxyl group onto the phenyl ring.

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates the carboxylic acid group of p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA.[4] This activated intermediate is a central branch-point metabolite, ready for entry into numerous downstream pathways.[2]

digraph "Core_Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.1,0.1"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 1: Overview of the Shikimate and General Phenylpropanoid Pathways.

Part 2: Diversification - The Genesis of Dihydroxy-phenylpropanoates

The defining feature of this class of compounds is the presence of two hydroxyl groups on the phenyl ring. This is achieved through specific hydroxylation reactions that occur after the formation of p-coumaric acid or its derivatives. These steps are critical control points that direct metabolic flux toward specific end products.

Critical Hydroxylation Steps

While C4H installs the first hydroxyl group, the second is typically added at the C3 or C5 position. The key enzyme responsible for the 3-hydroxylation leading to the common 3,4-dihydroxy (caffeoyl) moiety is p-Coumarate 3'-Hydroxylase (C3'H) . This enzyme is also a cytochrome P450 (from the CYP98A family) and is a pivotal branching point. It converts p-coumaroyl esters (like p-coumaroyl shikimate or quinate) into their corresponding caffeoyl esters.[6] This esterification-hydroxylation-de-esterification route is now understood to be a primary mechanism for generating caffeic acid precursors, rather than direct hydroxylation of free p-coumaric acid.

Case Study: Rosmarinic Acid and Danshensu Biosynthesis

Rosmarinic acid provides an excellent example of the pathway's complexity, as it is an ester formed from two distinct dihydroxy-phenylpropanoate-derived molecules: caffeic acid and 3,4-dihydroxyphenyl-lactic acid (Danshensu) .[7][8] Its biosynthesis therefore requires the convergence of two pathways originating from L-phenylalanine and L-tyrosine, respectively.[9]

  • Phenylalanine-derived arm (Caffeic Acid moiety): This follows the GPP to produce p-coumaroyl-CoA.

  • Tyrosine-derived arm (Danshensu moiety): L-tyrosine is converted to 4-hydroxyphenylpyruvic acid by Tyrosine Aminotransferase (TAT) . This is then reduced by 4-hydroxyphenylpyruvate Reductase (HPPR) to yield 4-hydroxyphenyllactic acid.[9][10]

The two arms converge via the action of Rosmarinic Acid Synthase (RAS) , an acyltransferase that creates an ester bond between 4-coumaroyl-CoA and 4-hydroxyphenyllactic acid.[11] The final dihydroxy structure is then achieved by two sequential hydroxylation steps on the ester intermediate, catalyzed by specific cytochrome P450 enzymes, to yield rosmarinic acid.[9][11] The intermediate, 3,4-dihydroxyphenyllactic acid (Danshensu), is itself a pharmacologically important molecule found in plants like Salvia miltiorrhiza.[12][13]

digraph "Derivative_Biosynthesis" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", label="Biosynthesis of Key Dihydroxy-phenylpropanoate Derivatives", labelloc=t, fontname="Helvetica", fontsize=12]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.1,0.1"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 2: Convergent biosynthesis of Caffeic Acid, Danshensu, and Rosmarinic Acid.

Part 3: Regulation and Control of the Pathway

The production of dihydroxy-phenylpropanoates is tightly regulated at multiple levels to respond to developmental cues and environmental stresses. Understanding this regulation is key to any metabolic engineering effort.

  • Transcriptional Control: The expression of biosynthetic genes is coordinately regulated by complex networks of transcription factors (TFs). Families such as MYB , bHLH , and WD40 often form transcriptional complexes that bind to specific cis-regulatory elements in the promoters of pathway genes (e.g., PAL, C4H, 4CL) to activate or repress their expression.

  • Post-Translational and Allosteric Regulation: Feedback inhibition is a common mechanism. For instance, there is evidence that high levels of trans-cinnamic acid can feedback-inhibit the activity and expression of PAL, the pathway's entry-point enzyme.[14] Furthermore, there is growing evidence that the enzymes of the phenylpropanoid pathway do not exist as free-floating soluble proteins but are organized into membrane-associated multi-enzyme complexes, or "metabolons".[15] This channeling of intermediates directly from one active site to the next increases efficiency and prevents the diffusion of potentially toxic intermediates.[15]

Part 4: A Researcher's Toolkit: Methodologies for Pathway Elucidation

Investigating the biosynthesis of dihydroxy-phenylpropanoates requires a multi-faceted experimental approach. The following section details core, field-proven protocols and explains the scientific rationale behind their application.

Metabolite Profiling and Quantification

Causality & Rationale: To understand metabolic flux and the effects of genetic or environmental perturbations, accurate quantification of pathway intermediates and end-products is essential. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose. When coupled with a Diode Array Detector (DAD) or UV-Vis detector, it allows for the quantification of known compounds based on their retention time and UV absorbance spectrum compared to authentic standards.[16] For discovery-based metabolomics or the analysis of complex mixtures where standards are unavailable, coupling liquid chromatography to a Mass Spectrometer (LC-MS) provides superior sensitivity and specificity, allowing for putative identification based on mass-to-charge ratio and fragmentation patterns.

This protocol provides a general framework for the extraction and quantification of soluble phenylpropanoids from plant tissue.

  • Sample Preparation: Flash-freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

  • Extraction: Add 1 mL of 80% methanol to the powdered tissue. Vortex vigorously for 1 minute.

  • Sonication (Optional but Recommended): Sonicate the mixture for 15-30 minutes in a water bath to enhance cell lysis and extraction efficiency.

  • Centrifugation: Centrifuge the slurry at >12,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Filtration: Carefully transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter (PTFE or nylon) into an HPLC vial.

  • HPLC Analysis:

    • Instrument: HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would be: 0-5 min, 5% B; 5-35 min, 5-70% B; 35-40 min, 70-95% B; 40-45 min, hold 95% B; 45-50 min, return to 5% B and equilibrate.[16][17]

    • Flow Rate: 1.0 mL/min.

    • Detection: DAD/UV detector monitoring at relevant wavelengths (e.g., 320 nm for caffeic acid derivatives, 280 nm for general phenolics).[16]

    • Quantification: Generate a standard curve for each compound of interest using authentic standards of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.

digraph "HPLC_Workflow" { graph [bgcolor="#F1F3F4", fontname="Helvetica", fontsize=10]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", margin="0.2,0.1"]; edge [color="#5F6368"];

}

Figure 3: Experimental workflow for HPLC analysis of phenylpropanoids.

CompoundLeaf (µg/g DW)Stem (µg/g DW)Flower (µg/g DW)
p-Coumaric Acid10.5 ± 1.23.1 ± 0.48.8 ± 0.9
Caffeic Acid 15.2 ± 1.8 2.5 ± 0.3 12.1 ± 1.5
Benzoic Acid4.8 ± 0.67.9 ± 0.95.5 ± 0.7
Rutin125.6 ± 14.118.3 ± 2.1110.4 ± 12.5
Data adapted from Jeong et al., 2018.[18] Values are illustrative mean ± SD.
Enzyme Activity Assays

Causality & Rationale: To confirm the function of a candidate gene identified through genomics or transcriptomics, an in vitro enzyme assay is the gold standard. This involves expressing the protein of interest, purifying it (or using a crude extract), and testing its ability to convert a putative substrate into a product. For many key enzymes in this pathway, such as C4H and C3'H, this presents a challenge as they are membrane-bound cytochrome P450s that require a specific redox partner (cytochrome P450 reductase, CPR) and a membrane environment to function correctly. Therefore, assays are typically performed using microsomal fractions , which are vesicles of endoplasmic reticulum membrane isolated from cells (often yeast or insect cells) heterologously expressing the P450 and its reductase.[5]

This protocol describes a typical assay using heterologously expressed C4H in yeast microsomes.

  • Microsome Preparation:

    • Grow yeast (Saccharomyces cerevisiae) transformed with an expression vector containing the C4H gene and a CPR gene.

    • Induce protein expression with galactose.

    • Harvest cells and perform lysis using glass beads or a French press in a buffered solution.

    • Perform differential centrifugation: a low-speed spin to remove whole cells and debris, followed by a high-speed ultracentrifugation (~100,000 x g) to pellet the microsomal membranes.

    • Resuspend the microsomal pellet in a storage buffer (e.g., phosphate buffer with glycerol) and determine the total protein concentration (e.g., via Bradford assay).[5]

  • Enzyme Reaction:

    • In a microfuge tube, combine:

      • Phosphate buffer (e.g., 50 mM, pH 7.5)

      • Microsomal protein (e.g., 50-100 µg)

      • NADPH (final concentration ~1 mM)

      • trans-Cinnamic acid substrate (e.g., 10-100 µM)

    • Initiate the reaction by adding the substrate or NADPH. A control reaction without NADPH should be included.

    • Incubate at a suitable temperature (e.g., 25-30°C) for a defined period (e.g., 15-30 minutes) with shaking.[5][14]

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding a small volume of acid (e.g., 10 µL of concentrated HCl).[5]

    • Extract the phenolic compounds by adding an equal volume of an organic solvent like ethyl acetate and vortexing vigorously.

    • Centrifuge to separate the phases and transfer the upper organic layer to a new tube.

  • Analysis:

    • Evaporate the organic solvent under a stream of nitrogen or in a vacuum concentrator.

    • Resuspend the dried residue in a small volume of the HPLC mobile phase (e.g., 50% methanol).

    • Analyze by HPLC as described in section 4.1 to identify and quantify the p-coumaric acid product.

digraph "Enzyme_Assay_Workflow" { graph [bgcolor="#F1F3F4", fontname="Helvetica", fontsize=10]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", margin="0.2,0.1"]; edge [color="#5F6368"];

}

Figure 4: Workflow for a microsomal C4H enzyme assay.

EnzymeApparent Km (µM) for trans-Cinnamic Acid
GmC4H210.53 ± 0.99
GmC4H1422.34 ± 3.40
GmC4H2014.15 ± 2.01
Data from Baskar et al., 2023.[5] Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity of the enzyme for its substrate.
Investigating Transcriptional Regulation

Causality & Rationale: Identifying which transcription factors (TFs) regulate the genes of a biosynthetic pathway is crucial for understanding its control and for targeted metabolic engineering. The Yeast One-Hybrid (Y1H) assay is a powerful in vivo method to screen for physical interactions between a specific DNA sequence (the "bait," typically a gene promoter) and a library of potential DNA-binding proteins (the "prey," TFs).[19][20] The principle is based on the modular nature of eukaryotic TFs, which have a DNA-binding domain (BD) and an activation domain (AD). In the Y1H system, the bait DNA sequence is placed upstream of a reporter gene (e.g., HIS3, AUR1-C) in the yeast genome. A library of TF cDNAs, fused to the GAL4 activation domain, is then transformed into this yeast strain. If a library TF can bind to the bait promoter, its fused activation domain will recruit yeast RNA polymerase, drive the expression of the reporter gene, and allow the yeast cell to grow on a selective medium (e.g., lacking histidine or containing the antibiotic Aureobasidin A).[1][21]

  • Bait Construction and Reporter Strain Generation:

    • Amplify the promoter region of a target biosynthetic gene (e.g., PAL1 or C3'H) from genomic DNA.

    • Clone this promoter fragment into a Y1H "bait" vector upstream of the reporter genes.

    • Integrate the bait-reporter construct into the yeast genome to create a stable reporter strain.

    • Perform a self-activation test to ensure the bait promoter does not autonomously activate the reporter genes in the absence of a prey protein.

  • Prey Library Screening:

    • Prepare a high-quality cDNA library from the plant tissue of interest (where the pathway is active). Clone this library into a Y1H "prey" vector, which fuses each cDNA to the GAL4 activation domain. Alternatively, use a pre-made library composed only of known transcription factors to increase screening efficiency.[21]

    • Transform the prey library into the bait reporter yeast strain using a high-efficiency method.

    • Plate the transformed yeast onto a selective medium (e.g., SD/-Leu lacking leucine to select for the prey plasmid, and also lacking histidine and/or containing 3-AT or Aureobasidin A to select for an interaction).

  • Identification of Positive Clones:

    • Yeast colonies that grow on the selective medium represent positive interactions.

    • Isolate the prey plasmids from these positive yeast colonies.

    • Sequence the cDNA insert to identify the transcription factor that binds to the target promoter.

  • Confirmation of Interaction:

    • Re-transform the identified prey plasmid into the original bait strain to confirm the interaction and rule out false positives.

    • Perform further in vivo or in vitro validation, such as an electrophoretic mobility shift assay (EMSA) or chromatin immunoprecipitation (ChIP).

digraph "Y1H_Workflow" { graph [bgcolor="#F1F3F4", fontname="Helvetica", fontsize=10]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", margin="0.2,0.1"]; edge [color="#5F6368"];

}

Figure 5: General workflow for a Yeast One-Hybrid (Y1H) screen.

Part 5: Applications in Drug Development and Metabolic Engineering

A thorough understanding of the dihydroxy-phenylpropanoate biosynthetic pathway is not merely an academic exercise. It is the foundation for producing high-value compounds for the pharmaceutical and nutraceutical industries.

  • Metabolic Engineering: By overexpressing key regulatory TFs or rate-limiting enzymes like C3'H or RAS, it is possible to enhance the production of desired compounds like rosmarinic acid in either the native plant or a heterologous host. Conversely, down-regulating competing pathways (e.g., lignin biosynthesis) can redirect carbon flux towards the target molecules.

  • Synthetic Biology: The entire pathway can be reconstituted in microbial chassis like E. coli or Saccharomyces cerevisiae.[22] This approach allows for scalable, fermenter-based production of a single, pure compound, bypassing the complexities of plant extraction and purification. This has been successfully demonstrated for producing high titers of caffeic acid in engineered microbes.[22]

  • Drug Discovery: Identifying and characterizing the enzymes in the pathway can inspire the synthesis of novel derivatives with improved bioavailability or efficacy. Understanding the natural diversity of these compounds can also provide a rich source of new chemical entities for drug screening programs.

Conclusion

The biosynthesis of dihydroxy-phenylpropanoate derivatives is a sophisticated and highly regulated metabolic network that transforms simple aromatic amino acids into a plethora of pharmacologically active compounds. From the foundational shikimate pathway through the central hub of the GPP and into the specific hydroxylation and tailoring reactions, each step is a point of potential control and a target for scientific investigation. By employing a robust toolkit of analytical chemistry, enzymology, and molecular biology, researchers can elucidate, validate, and ultimately engineer this pathway. This knowledge is paramount for unlocking the full potential of these natural products in drug development and for creating sustainable biotechnological production platforms.

References

  • Yuan, H., Zhang, J., Li, D., et al. (2023). Molecular Regulation of Phenylpropanoid and Flavonoid Biosynthesis Pathways Based on Transcriptomic and Metabolomic Analyses in Oat Seedlings Under Sodium Selenite Treatment. International Journal of Molecular Sciences. Available from: [Link]

  • Martínez-Lüscher, J., Morales, F., Delrot, S., et al. (2014). HPLC analysis and quantification of some phenylpropanoid compounds in tomato plants grown under salinity, heat or the combination of salinity and heat. ResearchGate. Available from: [Link]

  • Winkel-Shirley, B. (1999). Evidence for enzyme complexes in the phenylpropanoid and flavonoid pathways. Physiologia Plantarum. Available from: [Link]

  • Ji, Y., et al. (2014). Transcription Factor-Centered Yeast One-Hybrid Assay. PLoS ONE. Available from: [Link]

  • Wang, C. Z., et al. (2017). Content Determination of Phenylpropanoids and Enhancing Exercise Ability of Effective Fractions in Pedicularis densispica. Pharmacognosy Magazine. Available from: [Link]

  • Baskar, V., et al. (2023). Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max). PLoS ONE. Available from: [Link]

  • Ali, A., et al. (2020). The biosynthesis pathway of caffeic acid, chlorogenic acid, rosmarinic acid and lithospermic acid B. ResearchGate. Available from: [Link]

  • Petersen, M., et al. (1993). Biosynthetic pathway of Rosmarinic acid. ResearchGate. Available from: [Link]

  • Rodriguez, A., et al. (2022). De novo Biosynthesis of Caffeic Acid and Chlorogenic Acid in Escherichia coli via Enzyme Engineering and Pathway Engineering. ACS Synthetic Biology. Available from: [Link]

  • Jeong, J. B., et al. (2018). Identification and Characterization of Phenylpropanoid Biosynthetic Genes and Their Accumulation in Bitter Melon (Momordica charantia). International Journal of Molecular Sciences. Available from: [Link]

  • Cui, G. H., et al. (2022). Biosynthesis and signal transduction of plant growth regulators and their effects on bioactive compound production in Salvia miltiorrhiza (Danshen). Chinese Medicine. Available from: [Link]

  • Li, M., et al. (2023). Yeast One-Hybrid Screening to Identify Transcription Factors for IbMYB1-4 in the Purple-Fleshed Sweet Potato (Ipomoea batatas [L.] Lam.). MDPI. Available from: [Link]

  • Balbino, F. Z., et al. (2016). HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). NIH. Available from: [Link]

  • Fraser, C. M., & Chapple, C. (2011). The Phenylpropanoid Pathway in Arabidopsis. The Arabidopsis Book. Available from: [Link]

  • Park, C. H., et al. (2017). The HPLC conditions for phenylpropanoid analysis. ResearchGate. Available from: [Link]

  • Al-Tannak, N. F., et al. (2023). Rosmarinic Acid as Bioactive Compound: Molecular and Physiological Aspects of Biosynthesis with Future Perspectives. MDPI. Available from: [Link]

  • Ou, J., et al. (2010). Application of the yeast one-hybrid technique to plant functional genomics studies. Taylor & Francis Online. Available from: [Link]

  • Zhang, J., et al. (2024). Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways. PubMed. Available from: [Link]

  • Shkil, N. A., et al. (2022). Features of Activity of the Phenylpropanoid Biosynthesis Pathway in Melanin-Accumulating Barley Grains. Frontiers in Plant Science. Available from: [Link]

  • Lim, S. H., et al. (2022). CRISPRi-Mediated Down-Regulation of the Cinnamate-4-Hydroxylase (C4H) Gene Enhances the Flavonoid Biosynthesis in Nicotiana tabacum. MDPI. Available from: [Link]

  • Wang, Y. F., et al. (2016). Quantitative Determination of 10 Phenylpropanoid and Lignan Compounds in Lancea Tibetica by High-Performance Liquid Chromatography With UV Detection. PubMed. Available from: [Link]

  • Mitsuda, N., et al. (2010). Efficient Yeast One-/Two-Hybrid Screening Using a Library Composed Only of Transcription Factors in Arabidopsis thaliana. Plant and Cell Physiology. Available from: [Link]

  • Wikipedia. (n.d.). Phenylpropanoids metabolism. Wikipedia. Available from: [Link]

  • Zhang, J., et al. (2024). Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways. MDPI. Available from: [Link]

  • Weng, J. K., et al. (2020). Spatio-temporal control of phenylpropanoid biosynthesis by inducible complementation of a cinnamate 4-hydroxylase mutant. bioRxiv. Available from: [Link]

  • Wikipedia. (n.d.). Rosmarinic acid. Wikipedia. Available from: [Link]

  • Pathak, S., et al. (2013). Metabolic modeling of Rosmarinic acid biosynthetic pathway. BMC Systems Biology. Available from: [Link]

  • Guillaumie, S., et al. (2007). Kinetics of Phenylpropanoid Gene Expression in Maize Growing Internodes: Relationships with Cell Wall Deposition. ResearchGate. Available from: [Link]

  • Blount, J. W., et al. (2000). Altering Expression of Cinnamic Acid 4-Hydroxylase in Transgenic Plants Provides Evidence for a Feedback Loop at the Entry Point into the Phenylpropanoid Pathway. Plant Physiology. Available from: [Link]

  • Figueroa, C. R., et al. (2024). Yeast One-Hybrid (Y1H) Assay for Single Promoter-Transcription Factor Interaction in Higher Plants. PubMed. Available from: [Link]

  • Schalk, M., et al. (1998). Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells. Plant Physiology. Available from: [Link]

  • Chan, G., et al. (2012). Danshensu Is the Major Marker for the Antioxidant and Vasorelaxation Effects of Danshen (Salvia Miltiorrhiza) Water-Extracts Produced by Different Heat Water-Extractions. PubMed. Available from: [Link]

  • Katsuyama, Y., et al. (2009). Pathway for biosynthesis of caffeic acid using the approaches described in this study. ResearchGate. Available from: [Link]

  • Ninkuu, V., et al. (2024). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Frontiers in Plant Science. Available from: [Link]

  • Wikipedia. (n.d.). Danshensu. Wikipedia. Available from: [Link]

  • Geng, C., et al. (2022). A Comprehensive Review of Rosmarinic Acid: From Phytochemistry to Pharmacology and Its New Insight. MDPI. Available from: [Link]

  • Zhang, Q. Z., et al. (2014). Green Synthesis of β-(3,4-Dihydroxyphenyl)lactic Acid. Asian Journal of Chemistry. Available from: [Link]

  • Wang, G. L., et al. (2024). Danshensu Interventions Mediate Rapid Antidepressant Effects by Activating the Mammalian Target of Rapamycin Signaling and Brain-Derived Neurotrophic Factor Release. Evidence-Based Complementary and Alternative Medicine. Available from: [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of Dihydroxy-phenylpropanoate Compounds in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dihydroxy-phenylpropanoate compounds represent a significant class of phenolic acids, characterized by a phenylpropanoic acid structure bearing two hydroxyl groups on the phenyl ring. These compounds are ubiquitously found in the plant kingdom and are common metabolites of dietary polyphenols. Notable examples include 3,4-dihydroxyphenylpropanoic acid (also known as hydrocaffeic acid), a microbial metabolite of caffeic acid, and rosmarinic acid, which is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[1] The scientific community has shown increasing interest in these compounds due to their wide array of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[2]

This technical guide provides a comprehensive exploration of the core mechanisms through which dihydroxy-phenylpropanoate compounds exert their biological effects. We will delve into their molecular interactions, modulation of key signaling pathways, and the experimental methodologies used to validate these activities. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanisms of Action

The biological activities of dihydroxy-phenylpropanoate compounds are multifaceted, stemming from their unique chemical structure. The presence of the catechol (dihydroxy-phenyl) moiety is central to their ability to participate in various biochemical reactions. The primary mechanisms of action can be categorized as follows:

Potent Antioxidant Activity

A foundational mechanism of dihydroxy-phenylpropanoate compounds is their potent antioxidant capacity, which underpins many of their other biological effects. This activity is primarily attributed to the catechol structure, which can readily donate hydrogen atoms or electrons to neutralize free radicals.[3]

Mechanisms of Antioxidant Action:

  • Free Radical Scavenging: These compounds are effective scavengers of a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This direct neutralization of free radicals prevents oxidative damage to crucial cellular components like DNA, proteins, and lipids.[3]

  • Upregulation of Endogenous Antioxidant Enzymes: Dihydroxy-phenylpropanoates can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes, including those for heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[2][4]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common in vitro method to assess the free radical scavenging activity of a compound.

  • Preparation of Reagents:

    • Prepare a stock solution of the dihydroxy-phenylpropanoate compound in a suitable solvent (e.g., ethanol or methanol).

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of the test compound to different wells.

    • Add the DPPH solution to each well.

    • Include a control group with the solvent and DPPH solution only.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a key contributor to a multitude of diseases. Dihydroxy-phenylpropanoate compounds exhibit significant anti-inflammatory effects by modulating critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[5]

Crosstalk between Nrf2 and NF-κB:

There is significant crosstalk between the Nrf2 and NF-κB pathways.[6] Activation of Nrf2 by dihydroxy-phenylpropanoate compounds can lead to the expression of antioxidant enzymes that quench ROS. Since ROS can act as secondary messengers to activate NF-κB, the antioxidant effect of these compounds indirectly suppresses NF-κB activation.[3] Furthermore, some studies suggest a more direct inhibitory interaction between the components of these two pathways.[7]

dot

inflammatory_pathway cluster_nrf2 Nrf2 Pathway Activation cluster_nfkb NF-κB Pathway Inhibition DHPPA Dihydroxy-phenylpropanoate Nrf2 Nrf2 DHPPA->Nrf2 activates NFkB NF-κB DHPPA->NFkB inhibits Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->Antioxidant_Enzymes promotes transcription Inflammatory_Stimuli Inflammatory Stimuli Antioxidant_Enzymes->Inflammatory_Stimuli inhibits (reduces ROS) IKK IKK Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates IkB->NFkB releases Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Pro_inflammatory_Genes promotes transcription

Crosstalk between Nrf2 activation and NF-κB inhibition by dihydroxy-phenylpropanoates.
Enzyme Inhibition

Dihydroxy-phenylpropanoate compounds can act as inhibitors of various enzymes involved in disease pathogenesis. This inhibition is often competitive or non-competitive and is a key mechanism for their therapeutic effects.

Examples of Enzyme Inhibition:

  • 5α-reductase: This enzyme converts testosterone to the more potent androgen, dihydrotestosterone (DHT).[8][9] Inhibition of 5α-reductase is a therapeutic strategy for conditions like benign prostatic hyperplasia and androgenic alopecia.[8][10]

  • α-glucosidase and α-amylase: These enzymes are involved in carbohydrate digestion.[11] Their inhibition can help manage postprandial hyperglycemia in diabetic patients.[11]

  • Phenoloxidase: This enzyme is involved in melanin synthesis.[12]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

  • Reagents:

    • α-glucosidase enzyme solution.

    • p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

    • Phosphate buffer (pH 6.8).

    • Test compound solution at various concentrations.

    • Acarbose as a positive control.

  • Procedure:

    • In a 96-well plate, add the test compound, α-glucosidase solution, and phosphate buffer.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding sodium carbonate solution.

  • Measurement:

    • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.

  • Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value.

    • Kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mode of inhibition (competitive, non-competitive, etc.).[13]

dot

enzyme_inhibition_workflow start Start: Prepare Reagents pre_incubation Pre-incubate Test Compound with α-glucosidase start->pre_incubation reaction_initiation Add pNPG Substrate to Initiate Reaction pre_incubation->reaction_initiation incubation Incubate at 37°C reaction_initiation->incubation reaction_stop Stop Reaction with Sodium Carbonate incubation->reaction_stop measurement Measure Absorbance at 405 nm reaction_stop->measurement analysis Calculate % Inhibition and IC50 Value measurement->analysis kinetics Perform Kinetic Studies (e.g., Lineweaver-Burk Plot) analysis->kinetics end End: Determine Mode of Inhibition kinetics->end

Workflow for determining α-glucosidase inhibition.

Data Summary

The following table summarizes the inhibitory concentrations (IC50) of selected dihydroxy-phenylpropanoate compounds against various enzymes, providing a quantitative measure of their potency.

CompoundTarget EnzymeIC50 ValueReference
Rosmarinic Acid5α-reductase~10 µM(Hypothetical Data)
Hydrocaffeic Acidα-glucosidase~50 µM(Hypothetical Data)
PhenylthioureaPhenoloxidase0.21 ± 0.09 µM[12]

Note: The IC50 values for Rosmarinic Acid and Hydrocaffeic Acid are presented as hypothetical examples for illustrative purposes, as specific values can vary depending on the experimental conditions.

Conclusion and Future Directions

Dihydroxy-phenylpropanoate compounds are a promising class of natural products with a diverse range of biological activities. Their mechanisms of action are centered around their potent antioxidant properties, their ability to modulate key inflammatory signaling pathways like Nrf2 and NF-κB, and their capacity to inhibit enzymes crucial to various disease processes. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of these mechanisms.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure of these compounds for enhanced potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetics: To translate the promising in vitro findings into preclinical and clinical settings.

  • Combination Therapies: To explore the synergistic effects of dihydroxy-phenylpropanoate compounds with existing drugs.

A deeper understanding of the intricate mechanisms of these compounds will undoubtedly pave the way for the development of novel therapeutics for a wide range of human diseases.

References

  • The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice. [Link]

  • 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf. [Link]

  • Rosmarinic acid exerts anti-inflammatory effect and relieves oxidative stress via Nrf2 activation in carbon tetrachloride-induced liver damage. [Link]

  • Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? [Link]

  • The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. [Link]

  • Mechanism-Based Inhibition of Human Steroid 5R-Reductase by Finasteride: Enzyme-Catalyzed Formation of NADP-Dihydrofinasteride, a Potent Bisubstrate Analog Inhibitor. [Link]

  • Microbial phenolic metabolites 3-(3',4'-dihydroxyphenyl)propanoic acid and 3',4'-dihydroxyphenylacetic acid prevent obesity in mice fed high-fat diet. [Link]

  • A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases. [Link]

  • Biochemistry | Enzyme Inhibition - YouTube. [Link]

  • Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. [Link]

  • Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. [Link]

  • Chemical mechanism of action of 5a-reductase. DHT: Dihydrostestosterone; Enz (1): Enzyme. [Link]

  • Anti-Inflammatory Effect of Rosmarinic Acid and an Extract of Rosmarinus officinalis in Rat Models of Local and Systemic Inflammation. [Link]

  • Kinetics and molecular docking studies of potent inhibitors of α-glucosidase. [Link]

  • The Role of Rosmarinic Acid in Cancer Prevention and Therapy: Mechanisms of Antioxidant and Anticancer Activity. [Link]

  • Biochemistry, Dihydrotestosterone - StatPearls - NCBI Bookshelf. [Link]

  • Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals. [Link]

  • New 5alpha-reductase inhibitors: in vitro and in vivo effects. [Link]

  • Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. [Link]

  • An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. [Link]

  • Therapeutic Potential and Mechanisms of Rosmarinic Acid and the Extracts of Lamiaceae Plants for the Treatment of Fibrosis of Various Organs. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2,3-dihydroxy-3-phenylpropanoate Scaffold

The methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules. Its inherent chirality and functional group arrangement make it a valuable chiral building block for creating complex molecular architectures. Notably, this scaffold is a key intermediate in the synthesis of various pharmaceutical agents, including antidepressants and E-selectin inhibitors. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount to their biological activity and efficacy. Understanding the crystal structure of derivatives of this compound is therefore crucial for rational drug design and the development of novel therapeutics.[1][2]

This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of these important compounds, from synthesis and crystallization to data analysis and interpretation.

Part 1: Synthesis and Chiral Resolution

The journey to elucidating the crystal structure begins with the synthesis of the target molecule and, critically, the resolution of its enantiomers. Since biological systems are exquisitely sensitive to stereochemistry, obtaining enantiomerically pure compounds is a prerequisite for meaningful structural and functional studies.

Synthesis of this compound Derivatives

The synthesis of these derivatives often involves stereoselective reactions to introduce the desired chirality at the C2 and C3 positions. A common strategy involves the asymmetric dihydroxylation of a suitable precursor, such as methyl cinnamate, using catalysts like osmium tetroxide in the presence of a chiral ligand.

The Imperative of Chiral Resolution

When a synthesis yields a racemic mixture (a 50:50 mixture of enantiomers), a resolution step is necessary to isolate the desired stereoisomer.[3] As enantiomers possess identical physical properties in an achiral environment, their separation can be challenging. A widely employed and effective method is through the formation of diastereomeric salts.[4]

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

  • Reaction with a Chiral Resolving Agent: The racemic mixture of the carboxylic acid precursor to the methyl ester is reacted with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine) to form a mixture of diastereomeric salts.[3]

  • Fractional Crystallization: Due to their different physical properties, the diastereomeric salts will exhibit different solubilities in a given solvent system. Through a process of fractional crystallization, the less soluble diastereomer will crystallize out of the solution first.

  • Isolation and Purification: The crystallized diastereomer is isolated by filtration. The purity of the isolated salt can be enhanced by recrystallization.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid to protonate the carboxylate and remove the chiral resolving agent, yielding the enantiomerically pure carboxylic acid.

  • Esterification: The purified carboxylic acid is then esterified (e.g., using methanol in the presence of an acid catalyst) to produce the target this compound.

Part 2: The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging and critical step in X-ray crystallography. The ordered arrangement of molecules in a crystal lattice is what allows for the diffraction of X-rays and the subsequent determination of the molecular structure.

Causality in Crystallization Method Selection

The choice of crystallization method is dictated by the physicochemical properties of the compound, such as its solubility, stability, and melting point. For chiral organic esters like this compound derivatives, slow evaporation of a saturated solution is a commonly successful technique.[5]

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. A common approach is to use a binary solvent system, such as acetonitrile and water.[5]

  • Preparation of a Saturated Solution: The purified compound is dissolved in the chosen solvent at room temperature or with gentle heating to create a nearly saturated solution.

  • Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent. This gradual increase in concentration encourages the ordered growth of single crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

Part 3: Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a molecule. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[2]

The Workflow of a Crystallographic Experiment

The journey from a crystal to a refined molecular structure follows a well-defined path, as illustrated in the workflow diagram below.

experimental_workflow Figure 1: Experimental Workflow for Crystal Structure Analysis A Crystal Mounting B Data Collection (X-ray Diffractometer) A->B Irradiation with X-rays C Data Reduction (Integration & Scaling) B->C Diffraction Pattern D Structure Solution (Direct Methods or Patterson) C->D Structure Factors E Structure Refinement (Least-Squares Minimization) D->E Initial Atomic Model F Validation & Analysis E->F Refined Structure

Caption: A schematic representation of the key stages in a single-crystal X-ray diffraction experiment.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.[5]

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or the Patterson function.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated to ensure its quality and accuracy.

Part 4: Case Study: Crystal Structure of a Methyl (2R,3S)-2-hydroxy-3-(4-methylbenzenesulfonamido)-3-phenylpropanoate

To illustrate the principles discussed, we will examine the crystal structure of a derivative, (2R,3S)-Methyl 2-hydroxy-3-(4-methylbenzenesulfonamido)-3-phenylpropanoate.[5]

Crystallographic Data

The crystallographic data for this derivative provides a wealth of information about its solid-state structure.

ParameterValue
Chemical FormulaC₁₇H₁₉NO₅S
Formula Weight349.39
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.4053 (8)
b (Å)5.4655 (4)
c (Å)29.3768 (19)
β (°)105.386 (3)
Volume (ų)1610.8 (2)
Z4
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)

Data sourced from Acta Crystallographica Section E: Structure Reports Online.[5]

Molecular Conformation and Intermolecular Interactions

The crystal structure reveals the precise conformation of the molecule and the non-covalent interactions that govern its packing in the solid state. In this derivative, the p-tolyl and phenyl rings are oriented nearly parallel to each other, suggesting an intramolecular π-π stacking interaction.[5] The molecules are further linked in the crystal lattice through a network of O—H···O and C—H···O hydrogen bonds, forming sheets that propagate through the crystal.[5]

molecular_interactions Figure 2: Key Interactions in the Crystal Lattice Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 Hydrogen Bonding (O-H···O, C-H···O) Molecule3 Molecule C Molecule1->Molecule3 π-π Stacking (Intramolecular) Molecule2->Molecule3 Hydrogen Bonding (O-H···O, C-H···O)

Caption: A simplified diagram illustrating the key intermolecular and intramolecular interactions.

Conclusion: From Structure to Function

The crystal structure analysis of this compound derivatives provides invaluable insights into their three-dimensional architecture. This knowledge is fundamental for understanding their structure-activity relationships and for the rational design of new molecules with enhanced biological properties. The methodologies outlined in this guide provide a robust framework for researchers in the pharmaceutical and chemical sciences to successfully determine and interpret the crystal structures of these important chiral building blocks.

References

  • Naicker, T., Arvidsson, P. I., & Govender, T. (2011). (2R,3S)-Methyl 2-hydroxy-3-(4-methylbenzenesulfonamido)-3-phenylpropanoate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2679. [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-3-phenylpropanoate. Retrieved from [Link]

  • Galeazzi, R., et al. (2022). Chiral 2-phenyl-3-hydroxypropyl esters as PKC-alpha modulators: HPLC enantioseparation, NMR absolute configuration assignment, and molecular docking studies. Chirality, 34(2), 225-237. [Link]

  • Stoner, E. J., & Peterson, M. J. (1994). U.S. Patent No. 5,346,828. Washington, DC: U.S.
  • Saeed, A., et al. (2023). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Crystals, 13(11), 1599. [Link]

  • Send, R. L., et al. (2006). Crystallization and preliminary X-ray crystallographic analysis of a bacterial tyrosinase from Bacillus megaterium. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 62(Pt 12), 1256–1259. [Link]

  • LibreTexts. (2021). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate. Retrieved from [Link]

  • PubChem. (n.d.). methyl (2R,3S)-3-hydroxy-2,3-diphenylpropanoate. Retrieved from [Link]

  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • ChemBK. (n.d.). Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate. Retrieved from [Link]

  • LookChem. (n.d.). methyl (2S,3S)-3-hydroxy-2-methyl-3-phenylpropanoate. Retrieved from [Link]

  • PubChem. (n.d.). (S)-methyl 2-hydroxy-3-phenylpropanoate. Retrieved from [Link]

  • PubChem. (n.d.). methyl (2R,3S)-2,3-dibromo-3-phenylpropanoate. Retrieved from [Link]

  • Asiri, A. M., et al. (2012). X-ray diffraction investigation of 1-phenyl-3-isopropyl-5-(benzothiazol-2-yl)formazan. Journal of Chemical Crystallography, 42(9), 924-927. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Phenylpropanoid Ester

Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate is a chiral phenylpropanoid derivative with emerging interest in the cosmetic and pharmaceutical sectors.[1][2] While recognized as a valuable intermediate in the synthesis of bioactive molecules, its application in cosmetic science remains a nascent field of exploration.[3][4] Preliminary data suggests its potential as a skin-conditioning agent, capable of enhancing skin hydration and improving the sensory profile of formulations.[1][2][3][5] This document serves as a comprehensive guide for researchers and formulators, providing a scientifically grounded framework for evaluating and utilizing this compound in the development of innovative cosmetic products. Our focus will be on establishing the scientific rationale for its use, providing detailed protocols for efficacy and safety validation, and offering insights into its incorporation into various cosmetic systems.

Chemical Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful formulation.

PropertyValueSource
Chemical Name This compound-
CAS Number 122743-18-4
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Appearance White to off-white solid[6]
Melting Point 84 - 88 °C[2][5]
Solubility Data not readily available. Presumed soluble in polar organic solvents like ethanol, propylene glycol, and other glycols commonly used in cosmetics. Solubility in water is expected to be limited.-

Note: The safety data for the closely related compound, methyl 2-hydroxy-3-phenylpropanoate, indicates potential for skin and eye irritation.[7] Therefore, appropriate handling and safety precautions are advised during formulation and testing.

Proposed Mechanisms of Action and Cosmetic Applications

Based on its chemical structure as a phenylpropanoid, several potential mechanisms of action can be hypothesized for this compound in skincare:

  • Antioxidant Activity: Phenylpropanoids are a class of natural compounds known for their antioxidant properties.[8][9] The presence of hydroxyl groups on the propane chain and the phenyl ring suggests that this molecule could act as a free radical scavenger, helping to protect the skin from oxidative stress induced by UV radiation and environmental pollutants.[10]

  • Anti-inflammatory Effects: Many phenylpropanoid derivatives exhibit anti-inflammatory activity.[11] This compound could potentially modulate inflammatory pathways in the skin, making it a candidate for soothing and calming formulations targeted at sensitive or irritated skin.

  • Skin Brightening (Tyrosinase Inhibition): The structural similarity to precursors of melanin could imply a potential to interfere with the melanogenesis pathway. One key enzyme in this process is tyrosinase.[12][13] Inhibition of tyrosinase is a common strategy for skin brightening and evening out skin tone.[14][15]

  • Enhanced Skin Hydration: The dihydroxy functionality of the molecule suggests humectant properties, allowing it to attract and retain moisture in the skin, thus contributing to improved hydration.[2]

These hypothesized benefits position this compound as a promising ingredient for a range of cosmetic products, including:

  • Anti-aging creams and serums

  • Soothing lotions for sensitive skin

  • Skin brightening formulations

  • Moisturizing products

  • Protective day creams

Formulation Guidelines

The incorporation of this compound into cosmetic formulations requires careful consideration of its solubility and stability. As an ester, it can be integrated into various cosmetic systems.[16]

Solubility and Incorporation
  • Recommended Solvents: Due to its presumed polarity, initial solubility studies should be conducted in common cosmetic solvents such as ethanol, propanol, propylene glycol, butylene glycol, and various esters.[17]

  • Oil-in-Water (O/W) Emulsions (Creams, Lotions): It is recommended to dissolve the compound in the oil phase or in a suitable solvent within the oil phase before emulsification. The choice of emulsifier should be guided by the desired texture and stability of the final product.[2]

  • Water-in-Oil (W/O) Emulsions: Similar to O/W emulsions, the compound should be incorporated into the internal water phase after being dissolved in a suitable solvent.

  • Anhydrous Formulations (Serums, Oils): If soluble in carrier oils or silicones, it can be directly incorporated into anhydrous formulations.

  • Gels and Aqueous Solutions: For aqueous systems, a co-solvent system will likely be necessary to ensure complete solubilization and prevent recrystallization.

Recommended Usage Level

A starting usage level of 0.5% to 2.0% (w/w) is proposed for initial efficacy and safety testing. The final concentration will depend on the demonstrated efficacy and the safety profile of the ingredient.

Stability Considerations

As an ester, this compound may be susceptible to hydrolysis at extreme pH values. Formulations should be maintained at a pH between 4.5 and 6.5 to ensure stability.

Protocols for Efficacy and Safety Evaluation

A rigorous testing protocol is essential to substantiate the hypothesized benefits and ensure the safety of this compound for cosmetic use.

Workflow for Efficacy and Safety Testing

G cluster_0 Phase 1: In Vitro Efficacy Screening cluster_1 Phase 2: In Vitro Safety Assessment cluster_2 Phase 3: Formulation & Stability cluster_3 Phase 4: Clinical Safety & Efficacy A Antioxidant Assays (DPPH, ABTS) B Tyrosinase Inhibition Assay E Cytotoxicity Assay (MTT on keratinocytes & fibroblasts) A->E If promising C Anti-inflammatory Assays (Cytokine release in keratinocytes) D Collagen & Elastin Synthesis (Fibroblast cell culture) F Phototoxicity Assay (3T3 Neutral Red Uptake) G Prototype Formulation F->G If safe H Accelerated Stability Testing G->H I Human Repeat Insult Patch Test (HRIPT) H->I If stable J Clinical Efficacy Studies I->J

Caption: R&D workflow for this compound.

Detailed Experimental Protocols
  • Objective: To determine the free radical scavenging capacity of the test compound.

  • Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) is reduced in the presence of an antioxidant, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

  • Methodology:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol).

    • Prepare a series of dilutions of the test compound.

    • Prepare a 0.1 mM solution of DPPH in ethanol.

    • In a 96-well plate, add 100 µL of each dilution of the test compound and 100 µL of the DPPH solution.

    • Use a suitable positive control (e.g., Ascorbic Acid or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value.[18][19]

  • Objective: To assess the potential of the test compound to reduce the production of pro-inflammatory cytokines in skin cells.[20][21]

  • Principle: Human keratinocytes (e.g., HaCaT cell line) are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence and absence of the test compound. The levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant are then quantified using ELISA.[14][22]

  • Methodology:

    • Culture human keratinocytes to 80-90% confluency.

    • Pre-treat the cells with various non-cytotoxic concentrations of the test compound for 1-2 hours.

    • Induce inflammation by adding LPS (e.g., 1 µg/mL) to the culture medium and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-6 and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.

    • Compare the cytokine levels in treated cells to untreated and LPS-only treated controls.

  • Objective: To determine the concentration range at which the test compound is non-toxic to skin cells.[23][24][25]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product.

  • Methodology:

    • Seed human keratinocytes (HaCaT) and human dermal fibroblasts (HDF) in 96-well plates and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compound for 24 or 48 hours.

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control.[1]

  • Objective: To assess the potential of the test compound to become cytotoxic in the presence of UV light.[26][27][28]

  • Principle: This assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light.

  • Methodology:

    • Culture Balb/c 3T3 fibroblasts in two separate 96-well plates.

    • Treat the cells with a range of concentrations of the test compound.

    • Expose one plate to a non-toxic dose of UVA/visible light, while the other plate is kept in the dark.

    • After incubation, assess cell viability using the Neutral Red Uptake assay.

    • Compare the IC₅₀ values from the irradiated and non-irradiated plates to determine the photo-irritation factor (PIF).

  • Objective: To ensure the physical and chemical integrity of the cosmetic formulation containing the test compound over time.[11][27]

  • Methodology:

    • Prepare the final cosmetic formulation containing the test compound.

    • Store samples at different temperature and humidity conditions (e.g., room temperature, 4°C, 40°C, and cycling temperatures).[26][27]

    • Evaluate the physical parameters (appearance, color, odor, pH, viscosity) and chemical stability (concentration of the active ingredient) at specified time points (e.g., 1, 2, and 3 months for accelerated stability).

  • Objective: To determine the potential of a finished product to cause skin irritation and sensitization (allergic contact dermatitis).[5][8][12][29][30]

  • Protocol Overview:

    • Induction Phase: A patch containing the test product is applied to the backs of human volunteers (typically 50-100 subjects) for 24-48 hours. This is repeated 9 times over a 3-week period.[12][30]

    • Rest Period: A 2-week rest period follows the induction phase.

    • Challenge Phase: A challenge patch is applied to a new skin site to determine if sensitization has occurred.[12][30]

    • Skin reactions are scored by a qualified dermatologist.

Conclusion and Future Directions

This compound presents an exciting opportunity for cosmetic innovation. Its chemical structure suggests a range of potential benefits for skin health, from antioxidant and anti-inflammatory effects to skin brightening and hydration. However, as a novel cosmetic ingredient, a systematic and thorough evaluation of its efficacy and safety is paramount. The protocols outlined in this document provide a robust framework for researchers and formulators to unlock the full potential of this promising molecule. Future research should focus on elucidating its precise mechanisms of action and conducting well-designed clinical studies to validate its cosmetic benefits in human subjects.

References

  • Bari, S. et al. (2018). In vitro cytotoxicity and phototoxicity study of cosmetics colorants. Journal of Photochemistry and Photobiology B: Biology, 185, 12-18.
  • PubChem. (n.d.). Methyl 2-hydroxy-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]

  • Calabrò, M. L. et al. (2021). A Practical Approach for the In Vitro Safety and Efficacy Assessment of an Anti-Ageing Cosmetic Cream Enriched with Functional Compounds. Cosmetics, 8(4), 113.
  • Eurofins. (n.d.). Human Repeat Insult Patch Test. Retrieved from [Link]

  • Park, J. Y. et al. (2021). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Journal of Pharmacology and Experimental Therapeutics, 376(1), 124-134.
  • Al-Snafi, A. E. (2019).
  • Gonçalves, J. C. R. et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 19(9), 14590-14616.
  • Pinto, F. M. S. et al. (2013).
  • Skroza, D. et al. (2024). Antioxidant Activity of Foods and Natural Products. Antioxidants, 13(4), 464.
  • European Commission. (2000).
  • Rojas-Zavala, M. et al. (2023). Emulsification and stabilisation technologies used for the inclusion of lipophilic functional ingredients in food systems. Food Production, Processing and Nutrition, 5(1), 1-17.
  • Andreozzi, P. et al. (2020). Safety Assessment of Nanomaterials in Cosmetics: Focus on Dermal and Hair Dyes Products.
  • Kim, Y. J., & Uyama, H. (2005). An Updated Review of Tyrosinase Inhibitors. Journal of Biological Chemistry, 280(40), 33875-33883.
  • Khan, K. M. et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Jayashree, B. S. et al. (2011). Synthesis of new 3-methylflavones and their antioxidant and antibacterial activities. Medicinal Chemistry Research, 20(8), 1255-1262.
  • BeautyMatter. (2024, January 18). FDA Can't Determine Safety in Cosmetics. Retrieved from [Link]

  • Intertek. (n.d.). Cosmetic Stability Testing. Retrieved from [Link]

  • Basketter, D. A. (2011). The human repeated insult patch test in the 21st century: A commentary. Cutaneous and Ocular Toxicology, 30(1), 49-51.
  • Salager, J. L. (2000). GUIDELINES FOR THE FORMULATION, COMPOSITION AND STIRRING TO ATTAIN DESIRED EMULSION PROPERTIES (TYPE, DROPLET SIZE, VISCOSITY AND STABILITY). Firp, (E300-A).
  • Cosmetic Ingredient Review. (2022). Safety Assessment of Hydroxyacetophenone as Used in Cosmetics.
  • Harish, R. et al. (2021). Quantitative Phytochemical Profile and In Vitro Antioxidant Properties of Ethyl Acetate Extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen). Pharmacognosy Journal, 13(1).
  • Parvez, S. et al. (2007). Naturally occurring tyrosinase inhibitors: Mechanism and applications in skin health, cosmetics and agriculture industries. Phytotherapy Research, 21(9), 805-816.
  • Google Patents. (n.d.). CN111787914A - Composition comprising 2,3-butanediol as active ingredient.
  • Google Patents. (n.d.). US9201321B2 - Process for preparing polyester emulsions.
  • Microbe Investigations. (2024, August 26). Cosmetic Product Safety Testing Methods. Retrieved from [Link]

  • Cole-Parmer. (n.d.).
  • Esteem Industries. (n.d.). What is Esterification? Esters Guide. Retrieved from [Link]

  • PubChem. (n.d.). (S)-methyl 2-hydroxy-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Abd. Rahman, N. et al. (2015). Safety evaluation for dermal and ocular irritation of palm dihidroxystearic acid as a cosmetics ingredient. International journal of cosmetic science, 37(5), 524-530.
  • PubMed. (2021). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Retrieved from [Link]

  • Harish, R. et al. (2021). Quantitative Phytochemical Profile and In Vitro Antioxidant Properties of Ethyl Acetate Extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen). Pharmacognosy Journal, 13(1).
  • Li, Y. et al. (2019). Novel tyrosinase inhibitory peptide with free radical scavenging ability. Journal of bioscience and bioengineering, 128(3), 281-287.
  • Cell Culture Company. (2025, April 7). Advancing Cosmetic Industry Toxicity Testing with Mammalian Cells. Retrieved from [Link]

  • Zolghadri, S. et al. (2019).

Sources

HPLC analytical method for methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantification of Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate by High-Performance Liquid Chromatography

Introduction: The Significance of a Chiral Intermediate

This compound is a chiral molecule of significant interest in the pharmaceutical industry. It serves as a key intermediate in the synthesis of various bioactive molecules and is recognized for its role in the development of novel therapeutic agents.[1] Notably, it is a crucial precursor in the synthetic pathway of Taxol (Paclitaxel), a prominent anti-cancer drug.[2][3] The precise stereochemistry of this compound is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, a robust, accurate, and reliable analytical method for its quantification is paramount for quality control in drug manufacturing and development processes.

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5]

Analyte Profile

PropertyValue
Chemical Name Methyl (2S,3R)-(-)-2,3-dihydroxy-3-phenylpropionate
Synonyms (2S,3R)-(-)-2,3-Dihydroxy-3-phenylpropionic acid methyl ester
CAS Number 124649-67-8[1]
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1]
Appearance White to off-white powder or crystals[1]

Chromatographic Method and Protocol

Principle of Separation

The quantification is achieved using reverse-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a moderately polar compound, is retained on the column and then eluted by a mobile phase of appropriate polarity. The inclusion of a small percentage of acid (formic acid) in the mobile phase is a common and effective strategy to ensure good peak shape and reproducibility for polar analytes containing hydroxyl groups by suppressing the ionization of residual silanols on the stationary phase.[6]

Instrumentation, Reagents, and Materials
  • Instrumentation : HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.[7]

  • Data Acquisition : Chromatography data station (e.g., HP ChemStation).[7]

  • Analytical Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for robust separation.[8]

  • Reagents :

    • This compound reference standard (≥98.5% purity).[1]

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Formic acid (ACS grade or higher).

Chromatographic Conditions

The following conditions provide a robust starting point for the analysis. Optimization may be required depending on the specific HPLC system and column used.

ParameterRecommended SettingCausality and Rationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 phase provides excellent retention for compounds with phenyl moieties. The dimensions are standard for analytical work, balancing resolution and run time.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution is chosen to ensure the analyte elutes with a good peak shape and to clear any less polar impurities from the column efficiently.[6] Formic acid helps to control peak tailing.
Gradient 0-15 min: 30% to 70% B15-17 min: 70% to 30% B17-20 min: 30% B (equilibration)This gradient profile is designed for optimal separation of the target analyte from potential process-related impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Injection Volume 10 µLA small injection volume minimizes potential band broadening effects on the column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 230 nmThe phenyl group in the analyte provides strong UV absorbance in this region, offering good sensitivity.
Experimental Protocols
  • Diluent Preparation : Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio. This composition is compatible with the mobile phase and ensures good solubility of the analyte.

  • Standard Stock Solution (1000 µg/mL) :

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer it into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Make up the volume to 25 mL with the diluent and mix thoroughly.

  • Working Standard Solutions for Linearity :

    • Prepare a series of at least five working standard solutions by serially diluting the Standard Stock Solution with the diluent to cover the expected concentration range of the samples (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Sample Solution Preparation :

    • Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte.

    • Transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent, sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature.

    • Make up the volume to 100 mL with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[9] This step is crucial to prevent particulates from clogging the HPLC column.

Method Validation Protocol (ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[5] The following parameters must be evaluated as per ICH guidelines.[4][10][11]

Caption: Workflow for HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[5]

  • Protocol : Inject the diluent (blank), a standard solution, and a sample solution. The blank should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the sample chromatogram should be spectrally pure (if using a PDA detector) and have the same retention time as the standard.

Linearity
  • Protocol : Inject the five prepared working standard solutions in triplicate. Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria : The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Mean Peak Area
10[Data]
25[Data]
50[Data]
75[Data]
100[Data]
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery)
  • Protocol : Accuracy should be assessed using a minimum of nine determinations over three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[10] This is performed by spiking a placebo matrix with known amounts of the analyte.

  • Acceptance Criteria : The mean percent recovery should be within 98.0% to 102.0%.

LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%[Data][Data][Data]
100%[Data][Data][Data]
120%[Data][Data][Data]
Mean % Recovery 98.0% - 102.0%
Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[12]

  • Repeatability (Intra-Assay Precision) :

    • Protocol : Prepare and analyze six individual sample preparations at 100% of the test concentration on the same day.[10]

    • Acceptance Criteria : The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[11]

  • Intermediate Precision :

    • Protocol : Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria : The %RSD for the combined data from both studies should be ≤ 2.0%.

Precision StudyAssay Value (% of Label Claim)Mean%RSD
Repeatability Prep 1-6: [Data][Data]≤ 2.0%
Intermediate Prep 1-6: [Data][Data]≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Protocol : These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.[13]

    • LOD: Signal-to-Noise ratio of 3:1.

    • LOQ: Signal-to-Noise ratio of 10:1.

  • Acceptance Criteria : The LOQ should be verifiable with acceptable accuracy and precision.

ParameterResult (µg/mL)
LOD [Data]
LOQ [Data]
Robustness
  • Protocol : Deliberately vary critical method parameters and assess the impact on the results.

    • Flow Rate (± 0.1 mL/min).

    • Column Temperature (± 2 °C).

    • Mobile Phase Composition (± 2% organic).

  • Acceptance Criteria : The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected.

Validation_Parameters cluster_Core Core Attributes cluster_Range Range & Sensitivity cluster_Reliability Reliability Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Robustness Robustness SystemSuitability System Suitability Robustness->SystemSuitability SystemSuitability->Accuracy SystemSuitability->Precision

Caption: Interrelation of analytical method validation parameters.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using a robust and reliable RP-HPLC method. The outlined chromatographic conditions are designed for optimal separation and sensitivity. The validation protocol, structured in accordance with ICH Q2(R1) guidelines, ensures that the method is specific, linear, accurate, precise, and robust for its intended application in a quality control environment. This validated method serves as an essential tool for researchers, scientists, and drug development professionals involved in the synthesis and analysis of this critical pharmaceutical intermediate.[14]

References

  • Wani, M. C., Taylor, H. L., Wall, M. E., Coggon, P., & McPhail, A. T. (1971). Plant antitumor agents. VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia. Journal of the American Chemical Society, 93(9), 2325–2327. (A representative reference for Taxol's origin, linking to the importance of its precursors).
  • International Conference on Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • PubMed. Chiral 2-phenyl-3-hydroxypropyl esters as PKC-alpha modulators: HPLC enantioseparation, NMR absolute configuration assignment, and molecular docking studies. Available from: [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

  • Pawar, S., et al. (2012). Extraction and RP-HPLC determination of taxol in rat plasma, cell culture and quality control samples. Biomedical Chromatography, 26(5), 608-614. Available from: [Link]

  • European Medicines Agency. Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). 1995. Available from: [Link]

  • Polymer Chemistry Characterization Lab, Virginia Tech. HPLC - Sample Preparation. Available from: [Link]

  • Teixeira, M., et al. (2008). Development and Validation of an HPLC Method for the Quantitation of 1,3-Dihydroxy-2-methylxanthone in Biodegradable Nanoparticles. Journal of Liquid Chromatography & Related Technologies, 31(15), 2263-2280. Available from: [Link]

  • Organomation. HPLC Sample Preparation. Available from: [Link]

  • ResearchGate. Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. Available from: [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. Available from: [Link]

  • ResearchGate. Extraction and RP-HPLC determination of taxol in rat plasma, cell culture and quality control samples. Available from: [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • MDPI. Detection, Purification and Elucidation of Chemical Structure and Antiproliferative Activity of Taxol Produced by Penicillium chrysogenum. Available from: [Link]

  • PubChem. methyl (2R,3S)-3-hydroxy-2,3-diphenylpropanoate. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Agilent Technologies. Sample Preparation Fundamentals for Chromatography. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

Sources

Application Note: Purity Assessment of Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate using Quantitative ¹H NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate is a chiral building block of significant interest in the pharmaceutical and fine chemical industries.[1] It serves as a key intermediate in the asymmetric synthesis of various biologically active molecules, including certain antidepressants and anti-inflammatory agents. Given its role in producing enantiomerically pure compounds, the chemical and stereochemical purity of this intermediate is of paramount importance.[1]

Quantitative Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful primary ratio method for determining the purity of organic compounds.[2] Unlike chromatographic techniques, qNMR does not require identical response factors for the analyte and reference standards. The signal integral in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct and highly accurate purity assessment without the need for compound-specific calibration curves.[2][3]

This application note provides a detailed, field-proven protocol for the purity determination of this compound using the internal standard method in ¹H qNMR.

Principle of the Method

The purity of the analyte is determined by comparing the integral of a specific, well-resolved resonance from the analyte with the integral of a resonance from a certified internal standard of known purity.[4] By accurately weighing both the analyte and the internal standard, the mass fraction purity can be calculated using a fundamental equation that accounts for the molar masses, integral values, and the number of protons corresponding to each signal.[3][5] The selection of an appropriate internal standard and deuterated solvent is critical for preventing signal overlap and ensuring chemical stability throughout the experiment.[4][6]

Materials and Equipment
  • Analyte: this compound (MW: 196.21 g/mol )

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, ≥99.5% purity, MW: 116.07 g/mol ).

    • Scientist's Rationale: Maleic acid is chosen for its high purity, stability, non-volatility, and its simple ¹H NMR spectrum consisting of a sharp singlet in a region (around 6.2-6.5 ppm in DMSO-d₆) that is typically free of analyte signals.[7]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D), with Tetramethylsilane (TMS) as a 0 ppm reference.

    • Scientist's Rationale: DMSO-d₆ is an excellent solvent for both the analyte and the polar internal standard. The hydroxyl (-OH) protons of the analyte are observable as distinct, exchangeable signals in DMSO-d₆, which can provide additional structural confirmation.

  • Equipment:

    • High-resolution NMR Spectrometer (e.g., 400 MHz or higher)

    • High-precision 5 mm NMR tubes (e.g., Norell® 507-HP or equivalent)

    • Analytical balance (readable to at least 0.01 mg)[5]

    • Volumetric flasks and pipettes (Class A)

    • Spatulas, weighing paper

    • Vortex mixer

Experimental Protocol

Part A: Sample Preparation (Internal Standard Method)

This phase is the most critical for accuracy, as the final calculation relies directly on the initial mass measurements.[4]

  • Weighing the Internal Standard: Accurately weigh approximately 5-10 mg of maleic acid (the internal standard, IS) directly into a clean, dry NMR tube. Record the mass (m_std) to the nearest 0.01 mg.

  • Weighing the Analyte: On a separate weighing paper, accurately weigh approximately 15-20 mg of the this compound sample. Record the mass (m_a) to the nearest 0.01 mg and add it to the same NMR tube.

    • Expert Insight: Aiming for a near 1:1 molar ratio between the analyte and the internal standard is recommended to achieve optimal accuracy in signal integration.[3][4] The mass ratio used here (~1.7:1 analyte:IS) approximates this goal.

  • Solvent Addition: Add approximately 0.75 mL of DMSO-d₆ to the NMR tube.

  • Dissolution: Securely cap the NMR tube and gently vortex or invert the tube until both the sample and the internal standard are completely dissolved. A brief sonication may be used if necessary. Visually inspect for any undissolved particulates.

  • Equilibration: Before placing the sample in the NMR magnet, allow it to equilibrate to the ambient temperature of the spectrometer for at least 5 minutes to prevent shimming issues.[8]

Part B: ¹H NMR Data Acquisition

For quantitative analysis, it is imperative to use parameters that ensure full relaxation of all protons and uniform signal excitation. This is a key difference from standard qualitative NMR.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d₆. Perform automatic or manual shimming to optimize the magnetic field homogeneity. Poor shimming will result in broad, asymmetric peaks and inaccurate integrals.[8] Spinning should be turned off to avoid spinning sidebands.[8]

  • Setting Acquisition Parameters: The following parameters are crucial for qNMR:

    • Pulse Angle (p1): Set to a 90° pulse. This ensures maximum signal for a single scan and is recommended for qNMR.[3]

    • Relaxation Delay (d1): Set to at least 30 seconds.

      • Causality Explained: The integral of an NMR signal is only proportional to the molar concentration if the magnetization has fully returned to equilibrium before each pulse. The total recycle time (d1 + acquisition time) should be at least 5-7 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and standard).[3][8] A long delay ensures this condition is met, preventing signal saturation and ensuring quantitative accuracy.

    • Acquisition Time (aq): Set to ≥ 4 seconds. This ensures the Free Induction Decay (FID) has fully decayed, which improves digital resolution and avoids truncation artifacts.[8]

    • Number of Scans (ns): Set to 8-16 scans. The goal is to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated to ensure precision of better than 1%.[3][8]

    • Spectral Width (sw): Set to a range that covers all signals of interest, typically from -1 to 13 ppm, with enough baseline on either side for accurate correction.[8]

Data Analysis and Interpretation

Step 1: Data Processing
  • Fourier Transform: Apply an exponential line broadening (LB) of 0.1-0.3 Hz to improve the S/N without significantly distorting the lineshape.[5]

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[5]

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual DMSO solvent peak to 2.50 ppm.

Step 2: Signal Assignment and Integration

Identify the signals for the analyte and the internal standard. The expected chemical shifts for this compound in DMSO-d₆ are summarized below.

Proton Assignment (Label)Expected δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
Phenyl-H (Ar-H)7.25 - 7.40Multiplet-5H
CH-OH (H-3)~5.0Doublet~4-51H
CH-OH (H-2)~4.2Doublet~4-51H
O-CH₃~3.6Singlet-3H
OH protons5.0 - 5.8Broad Singlets-2H
Maleic Acid (IS) ~6.3 Singlet - 2H

Note: Chemical shifts are approximate and can vary slightly based on concentration and temperature. The key diagnostic signals are the two coupled doublets for H-2 and H-3 and the methyl singlet.

Integration:

  • Carefully integrate the well-resolved singlet from the methyl ester protons (O-CH₃ ) of the analyte (I_a). This signal is a sharp singlet and is less likely to be obscured by impurities.

  • Integrate the singlet from the two equivalent olefinic protons of the maleic acid internal standard (IS ) (I_std).

  • Ensure the integration regions are wide enough to encompass the entire peak, typically at least 20 times the peak's linewidth.[8]

Step 3: Purity Calculation

The mass fraction purity (P_a) of the analyte is calculated using the following equation:[3][5]

P_a (%) = (I_a / N_a) * (N_std / I_std) * (MW_a / MW_std) * (m_std / m_a) * P_std

Where:

  • I_a: Integral of the analyte's O-CH₃ signal.

  • I_std: Integral of the internal standard's signal.

  • N_a: Number of protons for the analyte signal (N_a = 3 for O-CH₃).

  • N_std: Number of protons for the standard's signal (N_std = 2 for maleic acid).

  • MW_a: Molar mass of the analyte (196.21 g/mol ).

  • MW_std: Molar mass of the internal standard (116.07 g/mol ).

  • m_a: Mass of the analyte.

  • m_std: Mass of the internal standard.

  • P_std: Purity of the internal standard (e.g., 99.5% or 0.995).

Step 4: Identification of Impurities

Examine the spectrum for any unexpected signals. Potential impurities could include:

  • Residual Solvents: (e.g., ethyl acetate, hexane) from the synthesis or purification process.

  • Starting Materials: Signals corresponding to reactants used in the synthesis.

  • Diastereomers: The (2R,3R), (2S,3S), or (2R,3S) isomers would likely have slightly different chemical shifts and coupling constants for the H-2 and H-3 protons. Comparing the obtained spectrum to reference spectra of other diastereomers is the most definitive way to assess stereochemical purity.

Workflow Visualization

G qNMR Purity Assessment Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Final Result weigh_std 1. Accurately weigh Internal Standard (m_std) weigh_analyte 2. Accurately weigh Analyte (m_a) weigh_std->weigh_analyte dissolve 3. Dissolve both in DMSO-d6 in NMR tube weigh_analyte->dissolve nmr_acq 4. Acquire 1H NMR Spectrum (d1 ≥ 30s, ns=16, 90° pulse) dissolve->nmr_acq Equilibrate sample process 5. FT, Phase, and Baseline Correction nmr_acq->process FID data integrate 6. Integrate Analyte (Ia) & Standard (I_std) Signals process->integrate calculate 7. Calculate Purity using qNMR Equation integrate->calculate report 8. Purity Report (% w/w) & Impurity Profile calculate->report Final Value

Caption: Workflow for qNMR purity assessment.

References

  • Sigma-Aldrich. (2017). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.

  • University of Ottawa. (2017). Quantitative NMR Spectroscopy.

  • Emery Pharma. A Guide to Quantitative NMR (qNMR).

  • Pauli, G. F., et al. (2014). Purity by Absolute qNMR Instructions. UIC, NIH Center for Botanical Dietary Supplements Research.

  • ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.

  • IUPAC. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Pure and Applied Chemistry.

  • Sigma-Aldrich. Methyl (2R,3S)-(+)-2,3-dihydroxy-3-phenylpropionate Product Page.

  • Robin, K. et al. (2001). NMR Nomenclature: Nuclear Spin Properties and Conventions for Chemical Shifts. IUPAC Recommendations 2001. Pure and Applied Chemistry.

  • Chem-Impex. Methyl (2R,3S)-(+)-2,3-dihydroxy-3-phenylpropionate Product Page.

  • Rundlöf, T., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis.

  • NIH PubChem. (2R,3S)-Methyl 2-hydroxy-3-(4-methylbenzenesulfonamido)-3-phenylpropanoate.

  • ResearchGate. ¹H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz).

  • US Pharmacopeia (USP). Stimuli Article (qNMR).

Sources

Troubleshooting & Optimization

Technical Support Center: Diastereoselective Synthesis of Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate. This molecule is a critical chiral building block, most notably serving as a precursor to the C-13 side chain of the potent anti-cancer agent, Taxol.[1][2] The primary challenge in its synthesis from methyl cinnamate is achieving high diastereoselectivity for the desired (2S,3R) isomer.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high stereochemical control.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the asymmetric dihydroxylation of methyl cinnamate.

Issue 1: Low Diastereoselectivity (Poor d.r.)

You've completed the reaction, but analysis (e.g., chiral HPLC, ¹H NMR with a chiral resolving agent) shows a significant amount of the undesired (2R,3S) or other diastereomers.

Potential Causes & Recommended Solutions

  • Incorrect AD-mix Selection: The stereochemical outcome is dictated by the chiral ligand.[3]

    • Solution: For the synthesis of methyl (2S,3R) -2,3-dihydroxy-3-phenylpropanoate from methyl (E)-cinnamate, you must use AD-mix-β . AD-mix-β contains the (DHQD)₂PHAL ligand, which directs the dihydroxylation to the top face (β-face) of the alkene when drawn in the standard orientation, yielding the desired (2S,3R) product. Using AD-mix-α, which contains the (DHQ)₂PHAL ligand, will produce the enantiomeric (2R,3S) diol.[4][5]

  • Reaction Temperature is Too High: The transition states leading to the two different diastereomers are close in energy. Higher temperatures provide enough energy to overcome the small activation energy barrier difference, leading to a loss of selectivity.

    • Solution: Maintain a strict reaction temperature, typically 0 °C. For substrates that exhibit particularly low selectivity, consider running the reaction at a lower temperature (e.g., -10 °C or -20 °C), though this will increase the reaction time. Monitor the reaction progress by TLC to avoid incomplete conversion.

  • Incorrect Stoichiometry (Ligand Starvation): The chiral ligand must be present in sufficient quantity to accelerate the desired chiral pathway. If the concentration of the osmium tetroxide is too high relative to the ligand, a non-catalyzed, achiral background reaction can occur, eroding diastereoselectivity.[5]

    • Solution: Ensure you are using the pre-formulated AD-mix as directed. If preparing a custom mixture, maintain the recommended catalyst-to-ligand ratio. Avoid high concentrations of the olefin, which can also lead to a ligand-free dihydroxylation pathway.[5]

  • Poor Solvent System: The standard t-BuOH/H₂O (1:1) system is optimized for both solubility and reaction kinetics. Deviations can negatively impact the assembly of the catalytic species.

    • Solution: Use the recommended t-BuOH/H₂O solvent system. Ensure the reagents are fully dissolved before adding the substrate. If substrate solubility is an issue, a small amount of a co-solvent like THF can be explored, but this must be re-optimized as it can affect selectivity.

  • Substrate Quality: The presence of Z-isomer in your methyl (E)-cinnamate starting material will lead to the formation of the syn-diastereomer, which is different from the desired anti-product from the E-isomer, thus contaminating the product mixture.

    • Solution: Verify the isomeric purity of your methyl cinnamate starting material using ¹H NMR or GC. Purify by recrystallization or chromatography if necessary to ensure >99% E-isomer content.

Issue 2: Low or No Product Yield

The reaction appears to have stalled, or the isolated yield is significantly lower than expected.

Potential Causes & Recommended Solutions

  • Inactive Oxidant: The catalytic cycle requires a stoichiometric co-oxidant to regenerate the Os(VIII) species from the Os(VI) state.[3] Potassium ferricyanide (K₃Fe(CN)₆) is the standard, but it can degrade over time.

    • Solution: Use a fresh bottle of potassium ferricyanide. If you suspect degradation, you can use N-methylmorpholine N-oxide (NMO) as an alternative co-oxidant, though reaction conditions may need re-optimization.[5][6]

  • Incorrect pH: The Sharpless dihydroxylation proceeds most effectively under slightly basic conditions (pH ~10-11). The potassium carbonate (K₂CO₃) in the AD-mix is crucial for maintaining this pH.[5]

    • Solution: Ensure the potassium carbonate has been added and is dissolving. The reaction rate will be significantly slower at neutral or acidic pH. If necessary, check the pH of the aqueous phase and adjust with additional K₂CO₃.

  • Catalyst Poisoning: Trace impurities in the substrate or solvent can act as catalyst poisons.

    • Solution: Purify the methyl cinnamate starting material and use high-purity solvents.

  • Over-oxidation or Side Reactions: Under harsh conditions (e.g., high temperature, wrong pH), the diol product can be further oxidized and cleaved, especially if using a more aggressive oxidant like potassium permanganate.[6][7]

    • Solution: Adhere strictly to the recommended temperature and reaction time. Once the reaction is complete (as determined by TLC), quench it promptly with a reducing agent like sodium sulfite (Na₂SO₃) to destroy any remaining oxidant and osmium tetroxide.[8]

Frequently Asked Questions (FAQs)

Q1: What is the specific role of each component in the AD-mix-β?

  • Potassium Osmiate (K₂OsO₂(OH)₄): The source of the osmium catalyst that performs the dihydroxylation. Used in catalytic amounts due to its high cost and toxicity.[7][9]

  • Potassium Ferricyanide (K₃Fe(CN)₆): The stoichiometric co-oxidant. Its role is to re-oxidize the osmium from the Os(VI) state back to the active Os(VIII) state, allowing the catalytic cycle to continue.[9]

  • (DHQD)₂PHAL: The chiral ligand. It coordinates to the osmium center, creating a chiral environment that directs the alkene to approach from a specific face, thereby inducing asymmetry.[3][4]

  • Potassium Carbonate (K₂CO₃): A base used to maintain the optimal pH for the reaction, which accelerates the hydrolysis of the osmate ester intermediate and enhances the overall reaction rate.[5][9]

Q2: How can I reliably predict which diastereomer will be formed?

A well-established mnemonic exists for the Sharpless Asymmetric Dihydroxylation. When the alkene is oriented with its substituents arranged by size (RL = Largest, RM = Medium, RS = Smallest), the AD-mix determines the face of hydroxylation:

  • AD-mix-β [(DHQD)₂PHAL]: Delivers the hydroxyl groups to the top face .

  • AD-mix-α [(DHQ)₂PHAL]: Delivers the hydroxyl groups to the bottom face .

For methyl (E)-cinnamate, the phenyl group is RL and the methoxycarbonyl group is RM. Using AD-mix-β results in top-face attack, producing the (2S,3R) isomer.

Q3: Can I use potassium permanganate (KMnO₄) instead of an osmium-based catalyst?

While cold, dilute, and basic potassium permanganate can produce syn-diols, it is generally a much less selective reagent for asymmetric synthesis.[10]

  • Lack of Chiral Control: There are no widely available chiral ligands for KMnO₄ that provide the high levels of diastereoselectivity seen with the Sharpless system.

  • Risk of Over-oxidation: KMnO₄ is a very strong oxidant and can easily cleave the newly formed diol, leading to benzoic acid and other byproducts, resulting in poor yields.[6][7] For high-value, stereochemically complex targets, the osmium-catalyzed method is superior.

Q4: My diastereomeric ratio is good, but my enantiomeric excess (e.e.) is low. What's the problem?

This scenario is unlikely if you are starting with an achiral precursor like methyl cinnamate. The Sharpless dihydroxylation creates two new stereocenters simultaneously with high enantioselectivity. A low e.e. with a good d.r. might suggest:

  • Racemic Ligand: Your chiral ligand source may be racemic or has lost its enantiopurity.

  • Measurement Error: The analytical method for determining e.e. (e.g., chiral HPLC) may not be properly resolved or calibrated.

  • Starting Material Chirality: If your starting material was already chiral and not enantiopure, this could lead to a complex mixture of diastereomers and enantiomers.

Data & Protocols

Table 1: Influence of Reaction Parameters on Diastereoselectivity
ParameterStandard ConditionDeviationProbable Outcome on d.r.Rationale
Temperature 0 °C25 °C (Room Temp)Decrease Reduced energy difference between diastereomeric transition states.
Ligand (DHQD)₂PHALNone (achiral)~1:1 (Racemic) No chiral induction; background reaction dominates.
Co-Oxidant K₃Fe(CN)₆NMOComparable NMO is a viable alternative, but may require minor optimization.
Solvent t-BuOH/H₂O (1:1)Acetone/H₂OPotential Decrease May alter the conformation of the catalyst-substrate complex.
pH ~10-11 (K₂CO₃)~7 (Unbuffered)No direct impact on d.r., but significantly lowers rate Slower reaction can allow more time for side reactions or catalyst degradation.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Methyl (E)-Cinnamate

This protocol is a representative example and should be adapted based on laboratory scale and safety procedures.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (1.4 g per 1 mmol of substrate) and the t-BuOH/H₂O (1:1, 10 mL per 1 mmol of substrate) solvent system.

  • Cooling: Stir the mixture at room temperature until both phases are clear, then cool the flask to 0 °C in an ice-water bath.

  • Substrate Addition: Add methyl (E)-cinnamate (1 mmol) to the cold, stirring mixture.

  • Reaction: Stir the reaction vigorously at 0 °C. The mixture will typically change from a clear orange/red to a darker, heterogeneous slurry. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The reaction is often complete within 6-24 hours.

  • Quenching: Once the starting material is consumed, add solid sodium sulfite (Na₂SO₃) (1.5 g per 1 mmol substrate) and allow the mixture to warm to room temperature. Stir for at least 1 hour. The color should lighten to a pale yellow or off-white.

  • Workup: Add ethyl acetate to the flask. Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.[8]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound as a white solid.

  • Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Visual Guides

Troubleshooting Workflow for Low Diastereoselectivity

G start Low d.r. Observed check_reagents 1. Verify Reagents start->check_reagents ad_mix Correct AD-mix used? (AD-mix-β for 2S,3R) check_reagents->ad_mix check_conditions 2. Review Conditions temp Temperature < 5 °C? check_conditions->temp check_substrate 3. Analyze Substrate purity Substrate >99% E-isomer? check_substrate->purity oxidant Co-oxidant fresh? ad_mix->oxidant Yes solution_admix Use AD-mix-β ad_mix->solution_admix No oxidant->check_conditions Yes solution_oxidant Use fresh K₃Fe(CN)₆ oxidant->solution_oxidant No stirring Vigorous stirring? temp->stirring Yes solution_temp Maintain 0 °C or lower temp->solution_temp No stirring->check_substrate Yes solution_stirring Improve mixing stirring->solution_stirring No solution_purity Purify starting material purity->solution_purity No success High d.r. Achieved purity->success Yes solution_admix->check_reagents solution_oxidant->check_reagents solution_temp->check_conditions solution_stirring->check_conditions solution_purity->check_substrate

Caption: Decision tree for troubleshooting poor diastereoselectivity.

Simplified Catalytic Cycle of Sharpless Dihydroxylation

G os8 Os(VIII)O₄-Ligand (Active Catalyst) cycloaddition [3+2] Cycloaddition (Stereo-determining step) os8->cycloaddition osmate_ester Osmate(VI) Ester cycloaddition->osmate_ester hydrolysis Hydrolysis (H₂O, K₂CO₃) osmate_ester->hydrolysis os6 Os(VI) hydrolysis->os6 diol syn-Diol Product hydrolysis->diol reoxidation Re-oxidation (K₃Fe(CN)₆) os6->reoxidation reoxidation->os8 alkene Alkene Substrate alkene->cycloaddition

Sources

optimization of reaction conditions for methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical chiral building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize your reaction conditions and ensure the successful synthesis of this target molecule.

Introduction to the Synthesis

The synthesis of this compound, a key intermediate in the synthesis of the Taxol side-chain and other pharmaceuticals, is most reliably achieved through the Sharpless Asymmetric Dihydroxylation (SAD) of methyl cinnamate.[1][2] This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[2][3][4] The commercially available AD-mix-β is the standard reagent of choice for obtaining the desired (2S,3R) stereochemistry.

This guide will delve into the practical aspects of this synthesis, addressing common challenges and providing solutions to optimize your experimental outcomes.

Reaction Pathway and Key Components

The Sharpless Asymmetric Dihydroxylation of methyl cinnamate proceeds via a catalytic cycle involving the formation of a chiral osmate ester intermediate, followed by hydrolysis to yield the vicinal diol.

Sharpless Asymmetric Dihydroxylation cluster_0 Catalytic Cycle Methyl_Cinnamate Methyl Cinnamate Osmate_Ester Cyclic Osmate Ester Intermediate Methyl_Cinnamate->Osmate_Ester + OsO4-Ligand OsO4_Ligand OsO4-Ligand Complex ((DHQD)2PHAL) OsO4_Ligand->Osmate_Ester Product Methyl (2S,3R)-2,3-dihydroxy- 3-phenylpropanoate Osmate_Ester->Product + H2O (Hydrolysis) Reduced_Os Reduced Osmium (Os(VI)) Osmate_Ester->Reduced_Os Reduced_Os->OsO4_Ligand + Reoxidant Reoxidant Reoxidant (K3Fe(CN)6) Reoxidant->OsO4_Ligand caption Figure 1: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation. Experimental_Workflow Start Start Reagent_Prep Prepare AD-mix-β in t-BuOH/H2O Start->Reagent_Prep Cooling Cool to 0 °C Reagent_Prep->Cooling Add_Substrate Add Methyl Cinnamate Cooling->Add_Substrate Reaction Stir at 0 °C (Monitor by TLC) Add_Substrate->Reaction Quench Quench with Na2SO3 Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash_Dry Wash with Brine & Dry Extraction->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purification Flash Column Chromatography Concentrate->Purification Analysis Analyze by Chiral HPLC Purification->Analysis End Pure Product Analysis->End

Sources

Technical Support Center: Purification of Methyl 2,3-dihydroxy-3-phenylpropanoate Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of methyl 2,3-dihydroxy-3-phenylpropanoate diastereomers. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for separating the syn and anti diastereomers of this versatile chiral building block. Here, we address common challenges and provide troubleshooting strategies based on established chemical principles and practical laboratory experience.

Introduction: The Challenge of Diastereomer Separation

Methyl 2,3-dihydroxy-3-phenylpropanoate is a key intermediate in the synthesis of various biologically active molecules, including the antidepressant (+)-(S)-dapoxetine.[1] Its synthesis, often achieved through the dihydroxylation of methyl cinnamate, typically yields a mixture of two diastereomers: syn (2R,3S or 2S,3R) and anti (2R,3R or 2S,3S). The distinct stereochemistry of these diastereomers necessitates their separation, as their biological activities and physicochemical properties can differ significantly.

Diastereomers, unlike enantiomers, have different physical properties, which allows for their separation by standard laboratory techniques such as crystallization and chromatography. However, the success of these methods is highly dependent on the specific properties of the diastereomers and the experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the syn and anti diastereomers of methyl 2,3-dihydroxy-3-phenylpropanoate?

A1: The two most effective and commonly employed methods are fractional crystallization and column chromatography (including flash chromatography and HPLC). The choice between these methods depends on the scale of the separation, the required purity, and the physical properties of the diastereomeric mixture.

Q2: How do I determine the diastereomeric ratio of my crude product?

A2: The most reliable method for determining the diastereomeric ratio is through ¹H NMR spectroscopy. The protons attached to the stereocenters (at C2 and C3) will have slightly different chemical shifts and coupling constants for each diastereomer, allowing for integration and quantification of the respective signals.

Q3: Can the diastereomers epimerize during purification?

A3: Epimerization, the change in configuration at one stereocenter, is a potential concern, particularly under harsh pH conditions (strong acid or base) or elevated temperatures. It is crucial to use neutral conditions whenever possible and to avoid excessive heat during workup and purification steps.

Troubleshooting Guide: Purification Strategies

This section provides detailed troubleshooting for the most common purification techniques.

Strategy 1: Fractional Crystallization

Fractional crystallization is a powerful technique for large-scale separations, leveraging differences in the solubility of diastereomers.[2] For methyl 2,3-dihydroxy-3-phenylpropanoate, the syn diastereomer (specifically, the (2R,3S)-enantiomer) is a solid with a reported melting point of 84-88 °C, making it a good candidate for isolation via crystallization.[1]

Common Issues & Troubleshooting:

  • Problem: Both diastereomers co-crystallize or form an oil.

    • Cause: The solvent system may not be optimal for differential solubility. The concentration of the solution might be too high, leading to rapid precipitation rather than selective crystallization.

    • Solution:

      • Solvent Screening: Experiment with a range of solvents and solvent mixtures. Good starting points include ethyl acetate/hexane, dichloromethane/hexane, or toluene. The goal is to find a solvent system where one diastereomer is significantly less soluble than the other at a given temperature.

      • Controlled Cooling: Employ a slow cooling rate to allow for the selective crystallization of the less soluble diastereomer. A stepwise cooling process can be beneficial.

      • Seeding: If you have a pure crystal of the desired diastereomer, use it to seed the supersaturated solution to induce crystallization of that specific isomer.

  • Problem: The isolated crystals are not diastereomerically pure.

    • Cause: The mother liquor may have been entrapped within the crystal lattice, or the solubility difference between the diastereomers in the chosen solvent is not large enough for a single-step purification.

    • Solution:

      • Recrystallization: Perform one or more recrystallization steps on the isolated solid. With each step, the purity of the less soluble diastereomer should increase.

      • Washing: After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

Strategy 2: Column Chromatography

Column chromatography is a highly versatile technique for separating diastereomers, particularly on a smaller to medium scale. Both normal-phase (e.g., silica gel) and reverse-phase chromatography can be effective.

Common Issues & Troubleshooting:

  • Problem: Poor separation of diastereomers on a silica gel column.

    • Cause: The polarity difference between the diastereomers may be small, leading to overlapping peaks. The choice of eluent may not be optimal for resolving the two compounds.

    • Solution:

      • Solvent System Optimization: Systematically screen different solvent systems. A common starting point for polar compounds like diols is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane). Small amounts of an even more polar solvent, like methanol, can be added to improve peak shape and resolution, but be cautious as this can also decrease selectivity.

      • Gradient Elution: Employing a shallow solvent gradient can often improve the separation of closely eluting compounds.

      • Column Choice: While standard silica gel is often sufficient, other stationary phases like alumina or diol-bonded silica can sometimes offer different selectivity.

  • Problem: Tailing of peaks during column chromatography.

    • Cause: This can be due to interactions of the hydroxyl groups with the acidic sites on the silica gel. It can also be caused by overloading the column or issues with the solvent system.

    • Solution:

      • Addition of a Modifier: Adding a small amount of a polar solvent like methanol or a weak base like triethylamine to the eluent can help to block the acidic sites on the silica gel and improve peak shape.

      • Column Loading: Ensure that the amount of crude material loaded onto the column is appropriate for the column size. As a general rule, aim for a loading of 1-5% of the silica gel weight.

  • Problem: Compound decomposition on the silica gel column.

    • Cause: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Solution:

      • Deactivation of Silica: The silica gel can be "deactivated" by pre-treating it with a base, such as triethylamine, before packing the column. This is done by adding a small percentage of the base to the slurry solvent.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 for reverse-phase chromatography.

Strategy 3: Preparative High-Performance Liquid Chromatography (HPLC)

For high-purity separations, especially on a smaller scale, preparative HPLC is the method of choice. Both normal-phase and reverse-phase HPLC can be used to separate diastereomers.

Common Issues & Troubleshooting:

  • Problem: Inadequate resolution between diastereomeric peaks.

    • Cause: The chosen column and mobile phase are not providing sufficient selectivity.

    • Solution:

      • Method Development: A systematic method development approach is crucial. Screen different columns (e.g., C18, phenyl, cyano for reverse-phase; silica, diol for normal-phase) and mobile phase compositions.

      • Mobile Phase Modifiers: Small changes to the mobile phase, such as the type and concentration of an acid modifier (e.g., formic acid or trifluoroacetic acid) in reverse-phase, can significantly impact selectivity.

      • Temperature: Adjusting the column temperature can sometimes improve resolution by altering the interaction kinetics between the analytes and the stationary phase.

Analytical Characterization

A summary of typical analytical data for the diastereomers of methyl 2,3-dihydroxy-3-phenylpropanoate is provided below. Note that specific values may vary depending on the solvent and instrument used.

DiastereomerConfigurationPhysical StateMelting Point (°C)¹H NMR (CDCl₃) δ (ppm) - C2-H¹H NMR (CDCl₃) δ (ppm) - C3-H
syn(2R,3S) / (2S,3R)Solid84-88[1]~4.3-4.4 (d)~5.0-5.1 (d)
anti(2R,3R) / (2S,3S)Often an oilN/A~4.2-4.3 (d)~4.8-4.9 (d)

Note: The exact chemical shifts and coupling constants can vary. It is essential to acquire a reference spectrum or perform 2D NMR experiments (like COSY) to confirm assignments.

Experimental Workflows

Workflow 1: Purification by Fractional Crystallization

G cluster_0 Fractional Crystallization Workflow A 1. Dissolve crude mixture in a minimal amount of a suitable hot solvent (e.g., Ethyl Acetate/Hexane). B 2. Allow the solution to cool slowly to room temperature. A->B C 3. Further cool the solution in an ice bath or refrigerator to maximize crystal formation. B->C D 4. Isolate the crystals by vacuum filtration. C->D E 5. Wash the crystals with a small amount of the cold solvent. D->E F 6. Analyze the purity of the crystals and the mother liquor by NMR or HPLC. E->F G 7. If necessary, repeat the crystallization process to achieve the desired purity. F->G

Caption: Step-by-step workflow for fractional crystallization.

Workflow 2: Purification by Flash Column Chromatography

G cluster_1 Flash Chromatography Workflow H 1. Determine the optimal eluent system using TLC. I 2. Pack a silica gel column with the chosen non-polar solvent. H->I J 3. Dissolve the crude mixture in a minimal amount of the eluent or a suitable solvent and load it onto the column. I->J K 4. Elute the column with the chosen solvent system (isocratic or gradient). J->K L 5. Collect fractions and monitor the elution by TLC. K->L M 6. Combine the pure fractions of each diastereomer. L->M N 7. Remove the solvent in vacuo to obtain the purified diastereomers. M->N

Caption: Step-by-step workflow for flash column chromatography.

Concluding Remarks

The successful separation of the diastereomers of methyl 2,3-dihydroxy-3-phenylpropanoate is a critical step in many synthetic routes. A systematic approach to method development, whether for crystallization or chromatography, is key to achieving high purity. Careful analysis of the crude mixture and the purified fractions by NMR and/or HPLC is essential to validate the success of the separation. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each specific case may require fine-tuning of the experimental conditions.

References

  • PubChem. (S)-methyl 2-hydroxy-3-phenylpropanoate. [Link]

  • PubChem. Methyl 2-hydroxy-3-phenylpropanoate. [Link]

  • ACS Publications. Concentration Dependence of the Sharpless Asymmetric Amidohydroxylation of Isopropyl Cinnamate. [Link]

  • Google Patents.
  • University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • PubChem. Methyl 3-hydroxy-2-methyl-3-phenylpropanoate. [Link]

  • Chemistry Stack Exchange. Stereoselectivity of dihydroxylation with osmium tetroxide. [Link]

  • Wikipedia. Sharpless asymmetric dihydroxylation. [Link]

  • National Center for Biotechnology Information. (2R,3S)-Methyl 2-hydroxy-3-(4-methylbenzenesulfonamido)-3-phenylpropanoate. [Link]

Sources

stability issues of methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the stability-related challenges you may encounter during your experiments with this chiral intermediate. Our aim is to equip you with the scientific rationale behind experimental observations and to provide actionable protocols to ensure the integrity of your research.

Introduction

This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific structure, containing a phenyl group, a vicinal diol, and a methyl ester, is crucial for its utility. However, these same functional groups can be susceptible to degradation under various conditions, potentially compromising the yield, purity, and safety of the final product. Understanding and controlling the stability of this molecule is therefore paramount. This guide provides a comprehensive overview of potential stability issues and how to address them.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Loss of Assay Purity Over Time in Aqueous Solution

Question: I've observed a decrease in the purity of my this compound sample when dissolved in an aqueous buffer for a few hours. What could be the cause, and how can I investigate it?

Answer:

The most probable cause for the loss of purity in an aqueous solution is hydrolysis of the methyl ester group . This reaction is catalyzed by both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid, (2S,3R)-2,3-dihydroxy-3-phenylpropanoic acid, and methanol.

Causality: The ester functional group is susceptible to nucleophilic attack by water. This process is accelerated in the presence of hydronium (H₃O⁺) or hydroxide (OH⁻) ions. The rate of hydrolysis is pH-dependent, typically being slowest in the neutral pH range (around pH 4-5 for many esters) and increasing significantly under acidic or basic conditions.

Investigative Protocol:

  • pH Monitoring: Measure the pH of your aqueous solution. Even seemingly neutral water can have a pH that promotes slow hydrolysis.

  • Forced Degradation Study (pH Stress):

    • Prepare solutions of your compound in buffers of different pH values (e.g., pH 2, pH 7, and pH 9).

    • Incubate these solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).

    • Analyze the samples at different time points using a stability-indicating HPLC method.

  • Analytical Method:

    • A reverse-phase HPLC method is generally suitable. The starting material is more non-polar than the resulting carboxylic acid. Therefore, you should expect to see a new, earlier-eluting peak corresponding to the hydrolysis product.

    • Mass spectrometry (LC-MS) can be used to confirm the identity of the degradation product by observing the mass of the corresponding carboxylic acid.[1]

Mitigation Strategies:

  • pH Control: If possible, maintain the pH of your solution in the optimal stability range (typically slightly acidic for esters).

  • Aprotic Solvents: If your experimental design allows, use aprotic organic solvents instead of aqueous solutions for storage.

  • Temperature Control: Store aqueous solutions at low temperatures (2-8°C) to slow down the hydrolysis rate.

  • Freshly Prepared Solutions: Prepare aqueous solutions immediately before use.

Issue 2: Appearance of a New Impurity with a Similar Retention Time in HPLC

Question: After storing my sample for some time, I see a new peak in the HPLC chromatogram that is very close to the main peak. What could this be, and how can I confirm its identity?

Answer:

A likely cause for a closely eluting impurity is epimerization at one of the chiral centers. For this compound, the most probable site for epimerization is the carbon adjacent to the phenyl group (C3), which would lead to the formation of the (2S,3S) diastereomer.

Causality: The benzylic proton at C3 is acidic and can be abstracted under certain conditions (e.g., presence of a base), leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of the original (2S,3R) and the epimerized (2S,3S) diastereomers. This process is often base-catalyzed.

Investigative Protocol:

  • Chiral HPLC Analysis: Use a chiral HPLC column to separate the diastereomers. This is the most definitive way to confirm epimerization.

  • Forced Degradation (Base Stress):

    • Treat a sample of your compound with a mild base (e.g., a dilute solution of sodium bicarbonate or an organic base like triethylamine) in an appropriate solvent.

    • Monitor the reaction over time using both achiral and chiral HPLC to observe the formation of the new diastereomer.

  • NMR Spectroscopy: High-resolution NMR spectroscopy may be able to distinguish between the two diastereomers, although the differences in chemical shifts might be subtle.

Mitigation Strategies:

  • Avoid Basic Conditions: Be mindful of the pH of your solutions and avoid exposure to basic conditions, even for short periods.

  • Careful Selection of Reagents: During synthesis or further reactions, choose reagents and conditions that are not known to cause epimerization of benzylic stereocenters.

Issue 3: Sample Discoloration and Formation of Multiple Degradation Products upon Exposure to Air or Light

Question: My solid sample has developed a yellowish tint, and upon dissolving it, I observe multiple new peaks in the HPLC. What degradation pathway could be responsible for this?

Answer:

Discoloration and the formation of multiple degradation products are often indicative of oxidative degradation . The vicinal diol and the benzylic hydroxyl group in your molecule are susceptible to oxidation. Exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can initiate oxidative processes.

Causality: Vicinal diols can undergo oxidative cleavage of the C-C bond to form two carbonyl compounds. In the case of this compound, this would lead to the formation of benzaldehyde and methyl glyoxylate. The benzylic alcohol can also be oxidized to a ketone. Photochemical degradation can also occur, as aromatic compounds can absorb UV light, leading to the formation of reactive species.

Investigative Protocol:

  • Forced Degradation (Oxidative and Photolytic Stress):

    • Oxidative Stress: Expose a solution of your compound to an oxidizing agent, such as hydrogen peroxide (3-30%), at room temperature.[2]

    • Photostability: Expose a solid sample and a solution of your compound to a light source according to ICH Q1B guidelines.[3]

    • Analyze the stressed samples by HPLC-UV and LC-MS to identify the degradation products.

  • Identification of Degradation Products:

    • Compare the retention times and mass spectra of the degradation products with those of authentic standards of suspected products (e.g., benzaldehyde).

    • High-resolution mass spectrometry can help in determining the elemental composition of the unknown impurities.

Mitigation Strategies:

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Store the compound in amber vials or protect it from light.

  • Antioxidants: For solutions, the addition of a small amount of an antioxidant (e.g., BHT or ascorbic acid) may be considered if it does not interfere with downstream applications.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store the solid material at 2-8°C, protected from light and moisture. For solutions, it is best to prepare them fresh. If short-term storage of a solution is necessary, store it at 2-8°C in a tightly sealed container, protected from light, and under an inert atmosphere if possible.

Q2: How does temperature affect the stability of this compound?

Elevated temperatures can accelerate both hydrolysis of the ester and potentially other degradation pathways. While the compound is generally stable at room temperature for short periods, prolonged exposure to higher temperatures should be avoided. Thermal decomposition of similar esters can begin at significantly elevated temperatures, but even moderately elevated temperatures (e.g., 40-60°C) can increase the rate of hydrolysis in the presence of moisture.

Q3: Is this compound susceptible to enzymatic degradation?

Yes, the methyl ester group can be hydrolyzed by esterase enzymes. If your experimental system involves biological matrices (e.g., cell lysates, plasma) that contain esterases, you should be aware of this potential degradation pathway. The rate of enzymatic hydrolysis will depend on the specific enzyme, its concentration, temperature, and pH.

Q4: What is a "stability-indicating method" and why is it important?

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the intact API from its degradation products, impurities, and excipients. This is crucial for accurately assessing the stability of a compound because a non-specific method might not distinguish between the parent compound and its degradation products, leading to an overestimation of the compound's stability.

Q5: How can I develop a stability-indicating HPLC method for this compound?

A typical approach involves:

  • Column and Mobile Phase Screening: Start with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Forced Degradation: Subject the compound to forced degradation under various stress conditions (acid, base, oxidation, heat, light) to generate the potential degradation products.

  • Method Optimization: Adjust the mobile phase composition, gradient, pH, and column temperature to achieve adequate separation between the parent peak and all degradation product peaks.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Summary

The following table summarizes the potential stability issues for this compound based on its chemical structure and general chemical principles.

Stress ConditionPotential Degradation PathwayPrimary Degradation Product(s)
Acidic pH Ester Hydrolysis(2S,3R)-2,3-dihydroxy-3-phenylpropanoic acid
Basic pH Ester Hydrolysis, Epimerization(2S,3R)-2,3-dihydroxy-3-phenylpropanoic acid, Methyl (2S,3S)-2,3-dihydroxy-3-phenylpropanoate
Oxidizing Agents Oxidative Cleavage of Vicinal DiolBenzaldehyde, Methyl glyoxylate
Elevated Temperature Accelerated Hydrolysis(2S,3R)-2,3-dihydroxy-3-phenylpropanoic acid
Light (UV/Vis) Photochemical DegradationComplex mixture of products, potential for oxidation
Enzymes (Esterases) Enzymatic Hydrolysis(2S,3R)-2,3-dihydroxy-3-phenylpropanoic acid

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for 4 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Use a photodiode array (PDA) detector to check for peak purity.

    • Use LC-MS to identify the mass of the degradation products.

Visualizations

Degradation Pathways

G MDHP This compound Acid (2S,3R)-2,3-dihydroxy-3-phenylpropanoic acid MDHP->Acid Hydrolysis (Acid/Base/Enzyme) Epimer Methyl (2S,3S)-2,3-dihydroxy-3-phenylpropanoate MDHP->Epimer Epimerization (Base) Benzaldehyde Benzaldehyde MDHP->Benzaldehyde Oxidative Cleavage Glyoxylate Methyl glyoxylate MDHP->Glyoxylate Oxidative Cleavage

Caption: Potential degradation pathways of the target compound.

Experimental Workflow for Stability Testing

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation Stock Prepare Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stock->Thermal Photo Photolysis Stock->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Analysis HPLC->LCMS Identify Identify Degradants LCMS->Identify Pathway Elucidate Pathways Identify->Pathway

Caption: Workflow for forced degradation studies.

References

  • PubChem. Methyl 2-hydroxy-3-phenylpropanoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Photochemical Oxidation of Benzyl Alcohol. [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and products. [Link]

  • ResearchGate. The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR. [Link]

  • U.S. Food and Drug Administration. ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. [Link]

  • Pharmaceutical Updates. Guidelines for Pharmaceutical Stability Study. [Link]

  • National Center for Biotechnology Information. Combined Photoredox/Enzymatic C–H Benzylic Hydroxylations. [Link]

  • National Center for Biotechnology Information. (2R,3S)-Methyl 2-hydroxy-3-(4-methylbenzenesulfonamido)-3-phenylpropanoate. [Link]

  • American Chemical Society Publications. Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. [Link]

  • Royal Society of Chemistry. Photochemical selective oxidation of benzyl alcohols to aldehydes or ketones. [Link]

  • ResearchGate. Tetracosanoic acid (2S)-2, 3-dihydroxypropyl ester, NMR 13 C (100 MHz,... [Link]

  • PubChem. Methyl 3-hydroxy-2-methyl-3-phenylpropanoate. [Link]

  • EDQM. In-Use stability testing FAQ. [Link]

  • ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-MDHP-2026-01

Version: 1.0

Introduction

Welcome to the Technical Support Center for the synthesis of methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate. This chiral diol is a critical intermediate in the pharmaceutical industry, notably as a precursor to the side chain of the anticancer agent Paclitaxel (Taxol®)[1]. The stereoselective synthesis of this molecule, predominantly achieved via the Sharpless Asymmetric Dihydroxylation (AD) of methyl cinnamate, presents unique challenges when transitioning from laboratory-scale experiments to pilot-plant or industrial production.[2][3]

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of scaling up this synthesis. Our focus is on ensuring scientific integrity, process robustness, and operational safety.

Core Synthesis Workflow: Sharpless Asymmetric Dihydroxylation

The fundamental transformation is the syn-dihydroxylation of the double bond in methyl cinnamate. The Sharpless AD reaction is the method of choice due to its high degree of enantioselectivity, which is imparted by a chiral ligand derived from cinchona alkaloids.[4]

Sharpless_AD_Workflow cluster_reactants Reactants & Catalysts cluster_process Reaction & Workup cluster_products Product & Analysis Methyl_Cinnamate Methyl Cinnamate (Substrate) Reaction Asymmetric Dihydroxylation (t-BuOH/H₂O, 0°C) Methyl_Cinnamate->Reaction AD_mix_beta AD-mix-β (Catalyst System) AD_mix_beta->Reaction Quench Quenching (Na₂SO₃) Reaction->Quench Reaction complete Workup Extraction & Washing Quench->Workup Osmium species reduced Crude_Product Crude Diol Workup->Crude_Product Purification Purification (Crystallization/Chromatography) Final_Product Methyl (2S,3R)-2,3-dihydroxy- 3-phenylpropanoate Purification->Final_Product Crude_Product->Purification Analysis QC Analysis (HPLC, NMR, Chiral GC/HPLC) Final_Product->Analysis Osmium_Safety cluster_handling Handling OsO₄ cluster_reaction During Reaction cluster_cleanup Spills & Waste Fume_Hood Work in Fume Hood Quench_Ready Keep Quenching Agent (Na₂SO₃) Nearby Fume_Hood->Quench_Ready PPE Full PPE: - Double Gloves - Goggles & Face Shield PPE->Quench_Ready Spill_Kit Spill Kit: Corn Oil / Na₂SO₃ Quench_Ready->Spill_Kit Waste Segregate all Osmium Waste (Aqueous, Solids) Spill_Kit->Waste Disposal Dispose as Hazardous Waste Waste->Disposal

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Metabolites of Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the rigorous validation of analytical methods for quantifying drug metabolites is not merely a regulatory formality; it is the bedrock upon which the safety and efficacy of a therapeutic candidate are built. This guide provides an in-depth technical comparison of analytical methodologies for the validation of metabolites derived from methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate, a chiral compound with structural similarities to important pharmaceutical building blocks. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the scientific rationale behind the experimental choices, ensuring a robust and self-validating analytical system.

The Imperative of Metabolite Quantification

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and potential for toxicity. Metabolites can range from inactive excretion products to pharmacologically active or even toxic species. Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the thorough validation of analytical methods used to measure these metabolites in biological matrices.[1][2] The objective of such validation is to demonstrate that the analytical procedure is fit for its intended purpose, providing reliable and reproducible data.[3][4][5][6]

Predicted Metabolic Pathways of this compound

Direct metabolic studies on this compound are not extensively reported in publicly available literature. However, based on its chemical structure—a phenylpropanoate with vicinal diols—we can predict the primary metabolic transformations it will undergo in vivo. Understanding these pathways is paramount to developing and validating appropriate analytical methods.

Phase I Metabolism is likely to involve:

  • Ester Hydrolysis: The methyl ester is a prime target for esterases, leading to the formation of the corresponding carboxylic acid, (2S,3R)-2,3-dihydroxy-3-phenylpropanoic acid. This reaction increases the polarity of the molecule.

  • Oxidation: The secondary alcohol groups are susceptible to oxidation by alcohol dehydrogenases or cytochrome P450 (CYP) enzymes, potentially forming ketone derivatives.[7][8][9]

  • Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation, typically at the para-position, mediated by CYP enzymes.[10]

Phase II Metabolism will likely follow, involving the conjugation of the newly formed or pre-existing polar functional groups:

  • Glucuronidation or Sulfation: The hydroxyl and carboxylic acid moieties are readily conjugated with glucuronic acid or sulfate, respectively, to form highly water-soluble metabolites for excretion.[11]

A crucial consideration is the stereochemistry of the parent compound. Since this compound is chiral, its metabolites will also be chiral. This necessitates the use of analytical methods capable of separating and quantifying stereoisomers, as different enantiomers or diastereomers can exhibit distinct pharmacological and toxicological profiles.

A Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the physicochemical properties of the metabolites (polarity, chirality, and expected concentration) and the nature of the biological matrix (e.g., plasma, urine). For the polar, chiral metabolites anticipated from this compound, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, selectivity, and specificity.

Method 1: Achiral Reversed-Phase LC-MS/MS

This approach is suitable for quantifying the total concentration of a metabolite when stereoisomeric separation is not initially required or when a specific stereoisomer is not commercially available as a reference standard.

Causality of Experimental Choices:

  • Reversed-Phase Chromatography: The predicted metabolites are polar. A C18 column is a versatile starting point, but for highly polar metabolites that may exhibit poor retention, a polar-embedded or polar-endcapped column is a superior choice. These columns provide alternative interaction mechanisms to enhance the retention of polar analytes.

  • Tandem Mass Spectrometry (MS/MS): Provides exceptional selectivity and sensitivity, allowing for the detection of low-level metabolites in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) ensures that only the specific parent-to-product ion transition for the analyte of interest is monitored, minimizing interferences.

Experimental Protocol: Validation of an Achiral LC-MS/MS Method

  • Sample Preparation:

    • Protein Precipitation (PPT): A simple and rapid method for removing the bulk of proteins from plasma or serum samples. Acetonitrile is a common precipitation solvent. While efficient, it may not remove all matrix components, potentially leading to ion suppression.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. The choice of organic solvent is critical and should be optimized based on the polarity of the metabolites.

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration. The sorbent chemistry (e.g., mixed-mode, polymeric) should be carefully selected to retain the polar metabolites while washing away interferences.

  • Chromatographic Conditions:

    • Column: C18 or a polar-embedded column (e.g., Agilent Poroshell 120 PFP).

    • Mobile Phase: A gradient of water with 0.1% formic acid (for positive ionization) and acetonitrile or methanol. The gradient should be optimized to achieve good peak shape and separation from matrix components.

    • Flow Rate: Typically 0.3-0.5 mL/min for a standard 2.1 mm ID column.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the metabolite's structure. Carboxylic acids are often more sensitive in negative ion mode.

    • MRM Transitions: Optimize the precursor and product ions for each metabolite and internal standard by infusing a standard solution into the mass spectrometer.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodRecovery (%)Matrix Effect (%)Precision (%RSD)Throughput
Protein Precipitation85-9520-30 (Ion Suppression)<15High
Liquid-Liquid Extraction70-9010-20 (Ion Suppression)<10Medium
Solid-Phase Extraction90-105<10<5Low
Method 2: Chiral LC-MS/MS

Given the stereochemistry of the parent compound, a chiral separation method is essential for the accurate pharmacokinetic and toxicological assessment of its metabolites.

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for their broad enantioselectivity. The choice of the specific CSP and mobile phase is critical and often requires screening of several column/solvent combinations.

  • Isocratic vs. Gradient Elution: Isocratic elution is often preferred for chiral separations to maintain stable interactions between the analyte and the CSP. However, for complex mixtures or when analyzing multiple metabolites with different retention times, a gradient may be necessary.

Experimental Protocol: Validation of a Chiral LC-MS/MS Method

  • Sample Preparation: As described for the achiral method, with a focus on obtaining the cleanest possible extract to avoid overloading the chiral column and compromising the separation.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® series).

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol) for normal-phase chromatography, or a polar organic mobile phase for reversed-phase chiral chromatography. The addition of a small amount of an acidic or basic additive can improve peak shape and resolution.

    • Flow Rate: Optimized for the specific column dimensions, typically lower than for achiral separations.

    • Temperature: Column temperature can significantly impact chiral resolution and should be carefully controlled and optimized.

  • Mass Spectrometric Conditions: Identical to the achiral method.

Data Presentation: Comparison of Chiral and Achiral Methods

ParameterAchiral LC-MS/MSChiral LC-MS/MSRationale
Specificity High (based on MRM)Very High (MRM + Stereoselectivity)Chiral method distinguishes between stereoisomers.
Development Time ShorterLongerChiral method development is more complex.
Cost per Sample LowerHigherChiral columns are more expensive.
Pharmacokinetic Data Total Metabolite ConcentrationStereoisomer-specific ConcentrationsEssential for understanding stereoselective metabolism and disposition.

Core Validation Parameters: A Practical Approach

The validation of any bioanalytical method must adhere to the guidelines set forth by regulatory agencies.[1][4][6][12] The following parameters are essential for demonstrating the reliability of the method.

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[13] This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.

  • Linearity and Range: The relationship between the instrument response and the concentration of the analyte. A calibration curve should be constructed using at least six non-zero standards, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[14] These are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification) of the nominal concentration.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Table of Acceptance Criteria for Method Validation

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte and IS
Stability Analyte concentration within ±15% of initial concentration

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful method validation.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Sample Analysis Sample_Prep Sample Preparation (PPT, LLE, or SPE) LC_Conditions LC Conditions (Column, Mobile Phase) Sample_Prep->LC_Conditions MS_Conditions MS/MS Conditions (Ionization, MRM) LC_Conditions->MS_Conditions Selectivity Selectivity MS_Conditions->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision LLOQ LLOQ Accuracy_Precision->LLOQ Stability Stability LLOQ->Stability Study_Samples Analysis of Study Samples Stability->Study_Samples Data_Reporting Data Reporting Study_Samples->Data_Reporting Chiral_vs_Achiral_Decision_Tree Start Is the parent drug chiral? Chiral_Metabolites Are chiral metabolites expected? Start->Chiral_Metabolites Yes Use_Achiral_Method Develop and Validate an Achiral LC-MS/MS Method (for total metabolite concentration) Start->Use_Achiral_Method No Stereoselective_PK Is stereoselective pharmacokinetics/pharmacodynamics a concern? Chiral_Metabolites->Stereoselective_PK Yes Chiral_Metabolites->Use_Achiral_Method No/Initially Use_Chiral_Method Develop and Validate a Chiral LC-MS/MS Method Stereoselective_PK->Use_Chiral_Method Yes Stereoselective_PK->Use_Achiral_Method No

Caption: Decision tree for selecting between chiral and achiral analytical methods.

Conclusion

The validation of analytical methods for metabolites is a scientifically demanding yet indispensable component of drug development. For a chiral compound like this compound, a comprehensive understanding of its potential metabolic pathways is the first critical step. This guide has outlined a comparative framework for selecting and validating appropriate LC-MS/MS methodologies, emphasizing the rationale behind key experimental decisions. By adhering to rigorous validation protocols and selecting the most appropriate analytical techniques—paying special attention to the challenges of stereoisomerism—researchers can ensure the generation of high-quality, reliable data that will withstand regulatory scrutiny and, most importantly, contribute to the development of safe and effective medicines.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Zhang, X., et al. (2022). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Metabolites, 12(9), 835. [Link]

  • International Council for Harmonisation. (2023). Q2(R2) Validation of analytical procedures. [Link]

  • Pinto, R. M., et al. (2021). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Metabolites, 11(11), 772. [Link]

  • European Medicines Agency. Bioanalytical method validation. [Link]

  • V, P., et al. (2012). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 3(2), 68-75. [Link]

  • United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

  • Al-Sabbagh, A. (2015). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 20(8), 14538-14575. [Link]

  • U.S. Department of Health and Human Services. (1999). Interaction Profile for Ethylbenzene. [Link]

  • Takayama, T., et al. (2015). Profiling of chiral and achiral carboxylic acid metabolomics: synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients. Analytical and Bioanalytical Chemistry, 407(3), 1003-1014. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Wikipedia. Progesterone. [Link]

  • Shah, V. P., et al. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551–1557. [Link]

  • Jost, J. P., et al. (2004). Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. Current Opinion in Plant Biology, 7(3), 287-295. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Wszeber, D., et al. (2020). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. Microorganisms, 8(2), 245. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 1-7. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Casini, A., et al. (2021). Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors. Frontiers in Plant Science, 12, 731550. [Link]

  • SIRC. Ethylbenzene and Human Health. [Link]

  • Wikipedia. Drug metabolism. [Link]

  • LibreTexts. 11.8: Oxidation of Alkenes to Vicinal Diols. [Link]

  • Fiveable. Phase I and Phase II metabolism. [Link]

  • Wagner, K. M., et al. (2017). Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression. Prostaglandins & Other Lipid Mediators, 133, 115-123. [Link]

  • California Environmental Protection Agency. (2007). Long-term Health Effects of Exposure to Ethylbenzene. [Link]

  • Hypha Discovery. Unusual Biotransformation Reactions. [Link]

  • Edmondson, S. D., et al. (2020). Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability. Journal of Medicinal Chemistry, 63(15), 8096-8105. [Link]

  • Drug Hunter. Phase I Drug Metabolism. [Link]

  • ResearchGate. The enzymes of general phenylpropanoid metabolism, which are connected.... [Link]

  • Organic Chemistry Portal. Diol synthesis by dihydroxylation. [Link]

  • Kirchmair, J., et al. (2015). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. Wiley Interdisciplinary Reviews: Computational Molecular Science, 5(4), 349-373. [Link]

  • Let's learn about drugs. (2022, June 13). Enzymes Involved in Phase I and Phase II Metabolism [Video]. YouTube. [Link]

  • UNL Digital Commons. Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. [Link]

  • IKEV. VALIDATION OF ANALYTICAL METHODS. [Link]

  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]

  • Oxford Academic. MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. [Link]

  • PubMed. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. [Link]

  • Wikipedia. Phenylpropanoids metabolism. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

Sources

efficacy comparison of methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate in different cosmetic bases

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Comparing the Efficacy of Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate in Diverse Cosmetic Bases

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the efficacy of this compound when incorporated into different cosmetic vehicles. As a promising chiral compound with potential skin-conditioning properties, its performance is intrinsically linked to the formulation in which it is delivered.[1][2] This document outlines the rationale, experimental design, and detailed protocols for assessing the stability, antioxidant potential, and skin penetration of this active ingredient in three distinct cosmetic bases: an oil-in-water (O/W) emulsion, a carbomer-based hydrogel, and an anhydrous silicone serum. By establishing a self-validating experimental workflow, this guide aims to provide a robust methodology for formulators to optimize product performance and substantiate efficacy claims with reliable data.

Introduction: this compound as a Cosmetic Active

This compound (CAS No: 124649-67-8), hereafter referred to as M-DHPP, is a chiral compound recognized for its applications in both the pharmaceutical and cosmetic industries.[1] With a molecular weight of 196.2 g/mol and a white crystalline appearance, it is noted for its potential skin-conditioning and moisturizing properties.[1] Its utility in cosmetic science is also attributed to its ability to enhance the sensory profile and stability of formulations.[1] As with any active ingredient, the efficacy of M-DHPP is not solely dependent on its intrinsic properties but is heavily influenced by the cosmetic vehicle, which governs its release, penetration, and stability.[3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.2 g/mol [1]
Appearance White to off-white powder/crystals[1]
Melting Point 85 - 88 °C[1]
CAS Number 124649-67-8[1]

The Critical Role of the Cosmetic Vehicle

The cosmetic base, or vehicle, constitutes the bulk of a formulation and is responsible for delivering the active ingredient to the target site on the skin.[3][6] The choice of vehicle is a critical determinant of product performance for several reasons:

  • Solubility and Stability: The vehicle must solubilize the active ingredient without causing degradation. The chemical environment, including pH and polarity, can significantly impact the stability of M-DHPP.

  • Skin Penetration: The vehicle's composition influences the hydration of the stratum corneum and the partitioning of the active ingredient, thereby modulating its penetration into the skin.[3][7] For instance, occlusive bases can enhance penetration by trapping moisture.[3]

  • Aesthetic and Sensory Profile: The texture, feel, and absorption characteristics of a product are dictated by its base, which in turn affects consumer compliance and perceived efficacy.

This guide will compare three fundamentally different cosmetic bases to understand their interaction with M-DHPP:

  • Oil-in-Water (O/W) Emulsion: A common base for creams and lotions, offering hydration and a pleasant feel.[8]

  • Hydrophilic Gel: A water-based, oil-free system ideal for oily skin types, providing hydration with a light texture.[9][10]

  • Anhydrous Serum: An oil- or silicone-based system that can provide emollience and a protective barrier.[11]

Experimental Design and Methodologies

To objectively compare the efficacy of M-DHPP in these bases, a multi-faceted experimental approach is required. The following workflow outlines the key stages of formulation, characterization, and performance testing.

G cluster_0 Phase 1: Formulation cluster_1 Phase 2: Stability & Physicochemical Analysis cluster_2 Phase 3: In Vitro Efficacy Evaluation cluster_3 Phase 4: Data Analysis F1 Formulate O/W Emulsion (Control & +M-DHPP) F2 Formulate Hydrogel (Control & +M-DHPP) S1 Accelerated Stability Testing (Temp & Cycle) F1->S1 F3 Formulate Anhydrous Serum (Control & +M-DHPP) F2->S1 F3->S1 S2 pH & Viscosity Measurements S1->S2 S3 Microscopic Evaluation S2->S3 E1 Antioxidant Capacity Assay (e.g., ABTS/DPPH) S3->E1 E2 Skin Penetration Study (Franz Diffusion Cell) S3->E2 D1 Comparative Analysis of Stability & Efficacy Data E1->D1 E2->D1 D2 Conclusion on Optimal Base D1->D2

Caption: Overall Experimental Workflow.

Formulation Protocols

For each base, two versions will be prepared: a "control" placebo without the active ingredient and a "test" version containing 1% (w/w) M-DHPP. This allows for the isolation of the vehicle's own effects.

Protocol 3.1.1: Oil-in-Water (O/W) Emulsion Cream

  • Rationale: This classic formulation type is widely used and serves as an excellent benchmark for delivering both hydrophilic and lipophilic actives.[8][12]

  • Methodology:

    • Oil Phase: Combine Cetearyl Alcohol (4.0%), Glyceryl Stearate (3.0%), and Caprylic/Capric Triglyceride (8.0%). Heat to 75°C.

    • Water Phase: Combine Deionized Water (q.s. to 100%), Glycerin (5.0%), and Xanthan Gum (0.3%). Heat to 75°C. For the "test" sample, dissolve M-DHPP (1.0%) in the water phase.

    • Emulsification: Slowly add the Oil Phase to the Water Phase under high-shear homogenization for 5 minutes.

    • Cool Down: Switch to gentle propeller mixing and cool the emulsion to below 40°C.

    • Preservation: Add a broad-spectrum preservative like Phenoxyethanol and Ethylhexylglycerin (1.0%). Adjust pH to 5.5-6.0 if necessary.

Protocol 3.1.2: Carbomer Hydrogel

  • Rationale: Gels are simple, often oil-free systems that are excellent for assessing the baseline performance of water-soluble actives.[9]

  • Methodology:

    • Dispersion: Disperse Carbomer 940 (0.5%) in Deionized Water (q.s. to 100%) using a propeller mixer, avoiding clumps.

    • Hydration: Allow the dispersion to hydrate for at least 1 hour.

    • Active Incorporation: Add Glycerin (3.0%) and Propylene Glycol (5.0%). For the "test" sample, dissolve M-DHPP (1.0%) in this phase before adding to the carbomer dispersion.

    • Neutralization: Slowly add a neutralizing agent (e.g., Triethanolamine) dropwise until a clear, viscous gel forms and the pH reaches 6.0-6.5.

    • Preservation: Add a suitable preservative (e.g., Liquid Germall Plus at 0.5%).

Protocol 3.1.3: Anhydrous Silicone Serum

  • Rationale: Anhydrous systems eliminate water, which can be a source of instability for some actives. They provide a unique sensory feel and can form an occlusive layer on the skin.[3][11]

  • Methodology:

    • Main Phase: In a beaker, combine Dimethicone (q.s. to 100%) and Cyclopentasiloxane (20.0%).

    • Active Dispersion: In a separate small beaker, pre-disperse M-DHPP (1.0%) in a small amount of Caprylic/Capric Triglyceride (5.0%) until a smooth slurry is formed.

    • Combination: Add the active slurry to the main silicone phase under gentle propeller mixing until uniform.

    • Final Touches: Add Vitamin E Acetate (0.5%) as an antioxidant for the vehicle itself.

Physicochemical Stability Assessment

Stability testing is crucial to ensure the product maintains its integrity over its shelf life.[13][14][15]

Protocol 3.2.1: Accelerated Stability Testing

  • Rationale: This protocol uses exaggerated conditions to predict long-term stability in a shorter timeframe.[15]

  • Methodology:

    • Store samples of each formulation (control and test) in their final intended packaging at the following conditions:

      • 40°C ± 2°C / 75% RH ± 5% RH

      • 25°C ± 2°C / 60% RH ± 5% RH (Real-Time Control)

      • 5°C ± 3°C (Refrigerator)

    • Freeze-Thaw Cycling: Subject samples to five 48-hour cycles, alternating between -10°C and 45°C.[14]

    • Evaluation: At weeks 1, 2, 4, 8, and 12, evaluate all samples for changes in appearance, color, odor, pH, and viscosity. For the O/W emulsion, check for any signs of phase separation.

Table 2: Stability Assessment Parameters

ParameterMethodAcceptance Criteria
Appearance/Color Visual InspectionNo significant change from initial
Odor Olfactory AssessmentNo significant change from initial
pH pH meter± 10% change from initial value
Viscosity Brookfield Viscometer± 25% change from initial value
Phase Separation Centrifugation (3000 rpm, 30 min) & VisualNo visible separation of phases
In Vitro Efficacy Evaluation

Protocol 3.3.1: Antioxidant Capacity Assessment (ABTS Assay)

  • Rationale: To quantify the ability of M-DHPP in each base to neutralize free radicals, a common mechanism for anti-aging and skin protection claims.[16][17] The ABTS assay is versatile as it can be used for both hydrophilic and lipophilic systems.[18]

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve a portion of each formulation (controls and test samples) in a suitable solvent (e.g., ethanol/water mixture) to extract the active components.

    • ABTS Radical Generation: Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Assay: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (±0.02) at 734 nm.

    • Add 10 µL of the sample extract to 1 mL of the diluted ABTS•+ solution and mix.

    • Record the decrease in absorbance after 6 minutes.

    • Quantification: Use Trolox as a standard to create a calibration curve. Express the antioxidant capacity of the formulations as Trolox Equivalents (TE) per gram of product.

G cluster_0 Sample Preparation cluster_1 Assay cluster_2 Quantification P1 Formulation (Control or +M-DHPP) P2 Extraction with suitable solvent P1->P2 A2 Mix Extract + ABTS P2->A2 A1 ABTS Radical Solution A1->A2 A3 Incubate & Measure Absorbance @ 734nm A2->A3 Q2 Calculate Trolox Equivalents (TE/g) A3->Q2 Q1 Trolox Standard Curve Q1->Q2

Caption: Antioxidant Assay Workflow.

Protocol 3.3.2: Ex Vivo Skin Penetration Study

  • Rationale: This study determines the amount of M-DHPP that can penetrate the skin from each vehicle, which is a direct measure of its bioavailability. The OECD Test Guideline 428 provides a standardized method for this assessment.[19]

  • Methodology:

    • Skin Preparation: Use excised human or porcine skin, mounted on vertical Franz diffusion cells with the stratum corneum facing the donor compartment.

    • Experimental Setup: Fill the receptor compartment with a phosphate-buffered saline (PBS) solution, maintained at 32°C.

    • Application: Apply a finite dose (e.g., 10 mg/cm²) of each test formulation to the skin surface in the donor compartment.

    • Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid. Replace the collected volume with fresh buffer.

    • Skin Analysis: At the end of the 24-hour period, dismantle the setup.

      • Wash the skin surface to remove unabsorbed formulation.

      • Separate the epidermis from the dermis using heat or mechanical methods.

      • Extract M-DHPP from the epidermis, dermis, and receptor fluid samples using a suitable solvent.

    • Quantification: Analyze the concentration of M-DHPP in all collected samples using a validated HPLC method.

Anticipated Results and Data Presentation

The data gathered will allow for a direct comparison of the performance of M-DHPP across the different bases. Results should be summarized in clear, concise tables.

Table 3: Hypothetical Stability and Antioxidant Activity Results

FormulationInitial Viscosity (cP)% Viscosity Change (12 wks @ 40°C)Initial pHpH Change (12 wks @ 40°C)Antioxidant Capacity (µmol TE/g)
O/W Emulsion Control 15,000-15%5.8-0.35.2
O/W Emulsion + M-DHPP 15,500-12%5.7-0.285.6
Hydrogel Control 25,000-28%6.2-0.82.1
Hydrogel + M-DHPP 24,800-25%6.1-0.692.3
Anhydrous Serum Control 5,000-5%N/AN/A15.8 (from Vit. E)
Anhydrous Serum + M-DHPP 5,100-4%N/AN/A65.4

Table 4: Hypothetical Skin Penetration Results after 24 hours (µg/cm²)

FormulationSurface (Unpenetrated)EpidermisDermisReceptor FluidTotal Penetrated
O/W Emulsion + M-DHPP 68.518.29.53.831.5
Hydrogel + M-DHPP 75.115.67.12.224.9
Anhydrous Serum + M-DHPP 62.322.412.13.237.7

Conclusion and Future Outlook

This guide presents a structured, scientifically rigorous approach to comparing the efficacy of this compound in different cosmetic bases. By systematically evaluating stability, antioxidant activity, and skin penetration, formulators can make data-driven decisions to select the optimal vehicle for this active ingredient.

The expected results would likely demonstrate that while a hydrogel may offer high antioxidant activity due to the direct availability of the water-soluble active, an anhydrous or emulsion base might provide superior stability and enhanced skin penetration due to occlusive properties and interactions with the lipid matrix of the stratum corneum. The choice of the "best" base will ultimately depend on the desired product claims, target audience, and required sensory experience. Future studies could expand on this framework to include clinical testing to correlate these in vitro results with tangible skin benefits such as improved hydration or reduced appearance of fine lines.

References

  • Title: How to formulate gels, serums, lotions and creams Source: Create Cosmetic Formulas URL: [Link]

  • Title: Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison Source: National Institutes of Health (PMC) URL: [Link]

  • Title: (2R,3S)-Methyl 2-hydroxy-3-(4-methylbenzenesulfonamido)-3-phenylpropanoate Source: National Institutes of Health URL: [Link]

  • Title: Methyl 2-hydroxy-3-phenylpropanoate Source: National Institutes of Health (PubChem) URL: [Link]

  • Title: (S)-methyl 2-hydroxy-3-phenylpropanoate Source: National Institutes of Health (PubChem) URL: [Link]

  • Title: methyl (2R,3S)-3-hydroxy-2,3-diphenylpropanoate Source: National Institutes of Health (PubChem) URL: [Link]

  • Title: 5 Types of Organic Facial Serum Formulation Source: Formula Botanica URL: [Link]

  • Title: The Clinical Relevance and Therapeutic Benefit of Established Active Ingredients Incorporated into Advanced Foam Vehicles Source: National Institutes of Health (PubMed) URL: [Link]

  • Title: Guide to OTC & Cosmetic Stability Testing Source: Certified Laboratories URL: [Link]

  • Title: Types of ingredients in cosmetics and their functions Source: Foodcom S.A. URL: [Link]

  • Title: Antioxidant Activity of Cosmetic Formulations Based on Novel Extracts from Seeds of Brazilian Araucaria angustifolia (Bertoll) Kuntze Source: Scirp.org URL: [Link]

  • Title: Measurement of the penetration of 56 cosmetic relevant chemicals into and through human skin using a standardized protocol Source: National Institutes of Health URL: [Link]

  • Title: Guidelines on Stability Testing of Cosmetics Source: ResearchGate URL: [Link]

  • Title: Influence of Mechanical Skin Treatments on Dermal Penetration Efficacy of Active Ingredients Source: MDPI URL: [Link]

  • Title: Choosing the Right Emulsifier for Your Cosmetic Formulations Source: MakingCosmetics URL: [Link]

  • Title: A test for antioxidant activity in cosmetic formulations Source: ResearchGate URL: [Link]

  • Title: Cosmetic Formulation: DIY Serums & Skincare Guide Source: Naturesgardencandles.com URL: [Link]

  • Title: Effect of vehicle on the performance of active moisturizing substances Source: ResearchGate URL: [Link]

  • Title: The Chemical Makeup Of Makeup Source: Van Horn, Metz URL: [Link]

  • Title: The Clinical Relevance and Therapeutic Benefit of Established Active Ingredients Incorporated into Advanced Foam Vehicles Source: JDDonline URL: [Link]

  • Title: Stability Testing of Cosmetics Source: MakingCosmetics URL: [Link]

  • Title: What Are The Basic Components Of Cosmetics? Source: Vinner Labs URL: [Link]

  • Title: The Importance of Antioxidant Testing in the Cosmetic Industry Source: QACS Lab URL: [Link]

  • Title: Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology Source: National Institutes of Health URL: [Link]

  • Title: Stability Testing of Cosmetics Source: Cosmoderma URL: [Link]

  • Title: Ingredients of the face serum (S) formulation. Source: ResearchGate URL: [Link]

  • Title: Measurement of the penetration of 56 cosmetic relevant chemicals into and through human skin using a standardized protocol Source: PubMed URL: [Link]

  • Title: What types of emulsifiers are commonly used in skincare products Source: KBL Cosmetics URL: [Link]

  • Title: Cosmetic Ingredients: Guidelines for Percutaneous Absorption / Penetration Source: ResearchGate URL: [Link]

  • Title: Moisturizing Cosmetic Bases – Natural, Gentle, & Soothing Emollients Source: New Directions Aromatics URL: [Link]

  • Title: Easy-to-Use Chemiluminescent-Based Assay for a Rapid and Low-Cost Evaluation of the Antioxidant Activity of Cosmetic Products Source: MDPI URL: [Link]

  • Title: An Overview of Proprietary Vehicles/Bases for Topical Compounding Medicines and Cosmetics Source: MDPI URL: [Link]

  • Title: Cosmetic Chemist's Guide to Stability Testing Source: UL Prospector URL: [Link]

  • Title: Beyond Oil-based Serums: 6 Types of Serum Formulation to Try Source: School of Natural Skincare URL: [Link]

  • Title: Development of cream bases suitable for personalized cosmetic products Source: National Institutes of Health (PMC) URL: [Link]

  • Title: methyl 2-hydroxy-3-phenyl propionate Source: The Good Scents Company URL: [Link]

  • Title: The 10 Different Types of Cosmetic Formulas You Must Know Source: Foreverest Resources Ltd. URL: [Link]

  • Title: Skin Absorption and Penetration Test Source: CD Formulation URL: [Link]

  • Title: Powders, gels, creams & sticks Source: Dermaviduals.de URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

As a key intermediate in the synthesis of valuable pharmaceutical compounds, methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate is a compound frequently handled by researchers and scientists in drug development.[1] While specific toxicological data for this compound is not extensively documented, a proactive and safety-conscious approach based on its physical form and the known hazards of similar chemical structures is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles of safe laboratory practice.

Hazard Assessment and Chemical Profile

This compound is typically supplied as a white to off-white powder or crystalline solid.[2] Its melting point is in the range of 85-88°C.[2][3] The primary physical hazard associated with this compound is the potential for inhalation of fine dust particles during handling.

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation[4]

Given these potential hazards, it is prudent to handle this compound as a potentially irritating and harmful substance, with a particular focus on minimizing dust generation and exposure.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 124649-67-8[2][3]
Molecular Formula C₁₀H₁₂O₄[2]
Molecular Weight 196.2 g/mol [2]
Appearance White to off-white powder, crystals, crystalline powder and/or chunks[2]
Melting Point 85 - 88 °C[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of dermal, ocular, and respiratory exposure. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection : Chemical splash goggles that provide a tight seal around the eyes are required to protect against airborne particles.[5] For operations with a higher risk of dust generation, a face shield worn over chemical splash goggles is recommended.[6]

  • Hand Protection : Chemical-resistant gloves are a necessity. Nitrile gloves are a suitable choice for providing protection against incidental contact.[5] Always inspect gloves for any signs of degradation or punctures before use and practice proper glove removal techniques to avoid skin contamination.[7]

  • Body Protection : A standard laboratory coat should be worn to protect against contamination of personal clothing.[5] Ensure the lab coat is fully buttoned.

  • Respiratory Protection : Due to the powdered nature of the compound, respiratory protection is crucial. A NIOSH-approved N95 respirator is recommended to prevent the inhalation of fine dust particles. For procedures that may generate significant amounts of dust, consider using a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges.[8]

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Chemical splash goggles; Face shield as neededProtects against airborne dust and accidental splashes.[5][6]
Hand Nitrile glovesPrevents skin contact and irritation.[5]
Body Laboratory coatProtects skin and personal clothing from contamination.[5]
Respiratory N95 respirator (or higher)Prevents inhalation of fine, potentially irritating dust particles.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is key to minimizing exposure and ensuring a safe working environment.

3.1. Engineering Controls

  • Ventilation : Whenever possible, handle this compound in a well-ventilated area.[6] A certified chemical fume hood is the preferred engineering control to capture any airborne dust at the source.

  • Designated Area : If a fume hood is not available, designate a specific area for handling this compound. This area should be away from high-traffic zones and equipped with all necessary safety and spill cleanup materials.

3.2. Step-by-Step Handling Protocol

  • Preparation : Before handling the compound, ensure all necessary PPE is donned correctly. Prepare your workspace by laying down absorbent bench paper to contain any minor spills.

  • Weighing and Transfer : When weighing the powder, do so carefully to minimize dust generation. Use a spatula to gently transfer the solid. Avoid pouring the powder from a height, which can create airborne dust.

  • In Solution : When preparing solutions, add the solid to the solvent slowly to prevent splashing and aerosolization.

  • Post-Handling : After handling is complete, decontaminate the work surface with a suitable cleaning agent. Carefully remove and dispose of all contaminated PPE as hazardous waste. Wash hands thoroughly with soap and water.[7]

Diagram 1: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don PPE prep_space Prepare Workspace prep_ppe->prep_space handle_weigh Weigh Compound prep_space->handle_weigh handle_transfer Transfer Compound handle_weigh->handle_transfer handle_solution Prepare Solution handle_transfer->handle_solution clean_surface Decontaminate Surface handle_solution->clean_surface clean_ppe Dispose of PPE clean_surface->clean_ppe clean_hands Wash Hands clean_ppe->clean_hands

Caption: A stepwise workflow for the safe handling of this compound.

Emergency and Disposal Plan

In the event of an accidental release, a well-defined emergency plan is crucial for a swift and safe response.

4.1. Spill Response

For a minor spill of this compound solid:

  • Alert Personnel : Immediately notify others in the vicinity of the spill.

  • Evacuate : If the spill is large or if there is a significant amount of airborne dust, evacuate the immediate area.

  • Assess the Situation : From a safe distance, assess the extent of the spill. Do not proceed with cleanup if you are not trained or do not have the appropriate PPE and cleanup materials.

  • Don PPE : At a minimum, don the PPE outlined in Section 2.

  • Contain the Spill : Prevent the spread of the powder.

  • Clean Up :

    • Gently cover the spill with an absorbent material to prevent further dust generation.[9]

    • Carefully sweep or scoop the spilled material and absorbent into a designated, labeled hazardous waste container.[7][10] Avoid creating dust clouds during this process.

    • For any remaining residue, wet a paper towel with a mild detergent and water solution to wipe the area clean.[9]

  • Decontaminate : Clean the affected area thoroughly.

  • Dispose : All cleanup materials, including contaminated PPE, must be disposed of as hazardous waste.[1]

Diagram 2: Solid Chemical Spill Response

spill Spill Occurs alert Alert Personnel spill->alert evacuate Evacuate Area alert->evacuate assess Assess Spill evacuate->assess don_ppe Don PPE assess->don_ppe contain Contain Spill don_ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate
Reactant of Route 2
methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.